molecular formula C8H16BrNO B12338212 4-(2-Bromoethyl)-2,6-dimethylmorpholine

4-(2-Bromoethyl)-2,6-dimethylmorpholine

Cat. No.: B12338212
M. Wt: 222.12 g/mol
InChI Key: FZUMZQZVVFIUOM-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2,6-dimethylmorpholine is a brominated derivative of 2,6-dimethylmorpholine, which serves as a key synthetic intermediate and versatile building block in organic chemistry and pharmaceutical research. The compound features a morpholine ring—a common motif in drug discovery—further functionalized with a bromoethyl group, making it a valuable substrate for nucleophilic substitution reactions and molecular diversification. The molecular formula is C8H16BrNO . The core 2,6-dimethylmorpholine structure is recognized as a fundamental component in active pharmaceutical ingredients (APIs), such as in the synthesis of Sonidegib . The presence of the bromoethyl group on the morpholine nitrogen significantly enhances its utility as an alkylating agent, allowing researchers to introduce the morpholine moiety into more complex molecular architectures. This makes it particularly valuable for constructing compound libraries in medicinal chemistry and for the development of novel chemical entities. This product is intended For Research Use Only (RUO) . It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, referring to the relevant Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16BrNO

Molecular Weight

222.12 g/mol

IUPAC Name

4-(2-bromoethyl)-2,6-dimethylmorpholine

InChI

InChI=1S/C8H16BrNO/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6H2,1-2H3

InChI Key

FZUMZQZVVFIUOM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCBr

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromoethyl)-2,6-dimethylmorpholine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(2-bromoethyl)-2,6-dimethylmorpholine, a specialized heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogues to present a robust profile. The insights herein are intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's synthesis, reactivity, and potential applications.

Introduction: The Significance of the 2,6-Dimethylmorpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its presence can improve aqueous solubility, modulate pKa, and provide a flexible yet conformationally defined linker, often leading to improved pharmacokinetic and pharmacodynamic properties.[4] The addition of methyl groups at the 2 and 6 positions, as in 2,6-dimethylmorpholine, introduces chirality and steric bulk, which can be exploited to fine-tune interactions with biological targets and enhance selectivity.[5][6]

4-(2-Bromoethyl)-2,6-dimethylmorpholine serves as a key intermediate, providing a reactive bromoethyl "handle" to covalently attach the valuable 2,6-dimethylmorpholine moiety to a wide range of molecular frameworks. This makes it a compound of interest for constructing novel chemical entities with potential therapeutic applications, particularly in the development of central nervous system (CNS) active agents.[1][4]

Physicochemical and Structural Properties

While experimental data for the free base is scarce, properties can be reliably inferred from its hydrobromide salt and related structures.

Structural Information

The structure consists of a cis-2,6-dimethylmorpholine ring N-substituted with a 2-bromoethyl group. The cis configuration is generally the preferred isomer in many synthetic applications.[7][8]

Caption: Structure of 4-(2-Bromoethyl)-2,6-dimethylmorpholine.

Core Properties

The following table summarizes key computed and inferred properties for the compound and its common salt form.

Property4-(2-Bromoethyl)-2,6-dimethylmorpholine (Free Base)4-(2-Bromoethyl)-2,6-dimethylmorpholine HBrReference(s)
Molecular Formula C₈H₁₆BrNOC₈H₁₇Br₂NO[9]
Molecular Weight 222.12 g/mol 274.98 g/mol [9][10]
CAS Number Not widely indexed42802-94-8[10]
Appearance Predicted: Colorless to pale yellow liquid or solidWhite to yellow/pink solid[10]
pKa (Predicted) 6.03 ± 0.40N/A[11]
Storage Temperature Inert atmosphere, store in freezer, under -20°CRoom Temperature[10][12]
InChIKey FZUMZQZVVFIUOM-UHFFFAOYSA-NUGHOJWLZPSTTKB-UHFFFAOYSA-N[9][10]

Proposed Synthesis Pathway

The synthesis of 4-(2-bromoethyl)-2,6-dimethylmorpholine is logically approached as a two-stage process: first, the synthesis of the cis-2,6-dimethylmorpholine precursor, followed by its N-alkylation.

Synthesis_Pathway diisopropanolamine Diisopropanolamine h2so4 H₂SO₄ (conc.) Heat (150-190°C) diisopropanolamine->h2so4 cis_morpholine cis-2,6-Dimethylmorpholine h2so4->cis_morpholine Step 1: Cyclization dibromoethane 1,2-Dibromoethane (excess) Base (e.g., K₂CO₃) cis_morpholine->dibromoethane target_compound 4-(2-Bromoethyl)-2,6-dimethylmorpholine dibromoethane->target_compound Step 2: N-Alkylation

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of cis-2,6-Dimethylmorpholine

The precursor, cis-2,6-dimethylmorpholine, is synthesized via the acid-catalyzed cyclization of diisopropanolamine. This method is well-documented in patent literature.[7][8]

Protocol:

  • Reaction Setup: In a reactor equipped with a stirrer, thermometer, and distillation apparatus, simultaneously meter in diisopropanolamine and an excess of 90-120% strength sulfuric acid.

  • Exothermic Phase: Allow the temperature to rise to 85-170°C without external cooling due to the heat of reaction.

  • Cyclization: Heat the reaction mixture to a temperature between 150°C and 190°C for 3-5 hours. During this time, water will distill off as a byproduct of the cyclization.

  • Work-up: After cooling, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution.

  • Purification: The crude product can be isolated by distillation. Fractional distillation is effective for separating the cis and trans isomers, with the cis isomer typically being the major product under these conditions.[8]

Causality: The use of excess concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the cyclized morpholine product. Controlling the temperature is crucial; high temperatures (185-220°C) can also be used but may lead to side reactions.[8]

Step 2: N-Alkylation to 4-(2-Bromoethyl)-2,6-dimethylmorpholine

This step involves a standard nucleophilic substitution (SN2) reaction. The secondary amine of the morpholine ring acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane.

Protocol:

  • Reaction Setup: To a solution of cis-2,6-dimethylmorpholine in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a mild inorganic base such as potassium carbonate (K₂CO₃) to act as a proton scavenger.

  • Reagent Addition: Add a significant excess (3-5 equivalents) of 1,2-dibromoethane.

  • Reaction Conditions: Heat the mixture under reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress using TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent and excess 1,2-dibromoethane under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield the pure 4-(2-bromoethyl)-2,6-dimethylmorpholine.

Expertise & Causality:

  • Excess Alkylating Agent: Using an excess of 1,2-dibromoethane is critical. It statistically favors mono-alkylation and minimizes the formation of the dimeric quaternary ammonium salt, a common side product in such reactions.[13]

  • Base Selection: A non-nucleophilic base like K₂CO₃ is used to neutralize the HBr formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[14]

  • Solvent Choice: An aprotic polar solvent is chosen to solubilize the reactants and facilitate the SN2 mechanism.

Anticipated Spectral Data for Structural Elucidation

Confirming the identity of the synthesized product requires a combination of spectroscopic methods.[15][16] The following are the expected spectral characteristics.

¹H NMR Spectroscopy
  • Morpholine Protons: Complex multiplets corresponding to the protons on the morpholine ring. The methyl groups (CH₃) would appear as doublets, integrating to 6H. The protons adjacent to the oxygen and nitrogen would have distinct chemical shifts.

  • Bromoethyl Protons: Two distinct triplets, each integrating to 2H. The triplet closer to the nitrogen atom (N-CH₂-) would be expected around 2.8-3.0 ppm, while the triplet adjacent to the bromine atom (-CH₂-Br) would be further downfield, around 3.4-3.6 ppm.

¹³C NMR Spectroscopy
  • Morpholine Carbons: Four distinct signals for the morpholine ring carbons, including the two methyl carbons.

  • Bromoethyl Carbons: Two signals for the ethyl chain carbons. The carbon attached to the nitrogen (C-N) would appear around 50-60 ppm, while the carbon bonded to the bromine (C-Br) would be in the 25-35 ppm range.

Infrared (IR) Spectroscopy
  • C-H Stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹.

  • C-O-C Stretching: A strong, characteristic C-O-C ether stretch around 1100-1120 cm⁻¹.

  • C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹, corresponding to the C-Br bond.

  • Absence of N-H: Crucially, the absence of a broad N-H stretching band (typically around 3300-3500 cm⁻¹) confirms the successful alkylation of the secondary amine.[16]

Mass Spectrometry (EI-MS)
  • Molecular Ion Peak: The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

  • Isotopic Pattern: A characteristic M+2 peak of nearly equal intensity to the M⁺ peak, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br), would be a definitive indicator.

  • Fragmentation: Common fragmentation patterns would include the loss of a bromine radical (•Br) and cleavage of the bromoethyl side chain.

Reactivity and Synthetic Applications

4-(2-Bromoethyl)-2,6-dimethylmorpholine is primarily a synthetic intermediate. Its reactivity is dominated by the electrophilic carbon of the bromoethyl group.

Caption: Utility as an intermediate in nucleophilic substitution reactions.

It readily undergoes SN2 reactions with a variety of nucleophiles, including:

  • Alcohols/Phenols: To form ethers.

  • Amines (Primary or Secondary): To form more complex diamines.

  • Thiols: To form thioethers.

  • Carbanions: For C-C bond formation.

This reactivity allows for the facile introduction of the 2,6-dimethylmorpholine pharmacophore into larger, more complex molecules, making it a valuable building block in multi-step syntheses aimed at producing new drug candidates.[3][17]

Safety and Handling

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[10]

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H332: Harmful if inhaled.[10]

  • H335: May cause respiratory irritation.[10]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[19]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

As an alkylating agent, this compound should be treated as potentially hazardous and handled with appropriate care at all times.

References

Sources

A Technical Guide to the Predicted Spectral Characteristics of 4-(2-Bromoethyl)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Molecular Structure

4-(2-Bromoethyl)-2,6-dimethylmorpholine belongs to the class of substituted morpholines, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.[2] The morpholine ring offers favorable physicochemical properties, including aqueous solubility and metabolic stability. The introduction of a bromoethyl group at the 4-position provides a reactive handle for further synthetic transformations, making this compound a potentially valuable intermediate.

The structure consists of a morpholine ring with methyl groups at the C2 and C6 positions and a 2-bromoethyl substituent on the nitrogen atom. For the purpose of this guide, we will assume a cis configuration for the 2,6-dimethyl groups, as this is a common isomer.[3] The morpholine ring is expected to adopt a stable chair conformation.

cluster_mol 4-(2-Bromoethyl)-2,6-dimethylmorpholine C1 C C2 C C3 C Me1 CH₃ C4 C O O N N C5 C Me2 CH₃ C6 C Br Br

Caption: Molecular Structure of 4-(2-Bromoethyl)-2,6-dimethylmorpholine.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry.[4] The predicted ¹H and ¹³C NMR spectra are based on the analysis of cis-2,6-dimethylmorpholine[3] and the known effects of N-alkylation and halogenation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the morpholine ring protons and the N-bromoethyl substituent. The chemical shifts are predicted for a CDCl₃ solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-2, H-6 (CH)~ 3.6 - 3.8m-These methine protons are adjacent to the oxygen, leading to a downfield shift. The signal will be a multiplet due to coupling with the adjacent methylene and methyl protons.
H-3, H-5 (CH₂) (axial)~ 2.2 - 2.4t or ddJ ≈ 10-12The axial protons of the morpholine ring are typically shielded compared to the equatorial protons. They will show a large axial-axial coupling.[4]
H-3, H-5 (CH₂) (equatorial)~ 2.7 - 2.9d or ddJ ≈ 2-4The equatorial protons are deshielded and will exhibit smaller axial-equatorial and equatorial-equatorial couplings.
N-CH₂ (H-α)~ 2.8 - 3.0tJ ≈ 6-8These protons are adjacent to the nitrogen atom and will be shifted downfield. They will appear as a triplet due to coupling with the adjacent CH₂Br group.
CH₂-Br (H-β)~ 3.4 - 3.6tJ ≈ 6-8The electron-withdrawing bromine atom causes a significant downfield shift for these protons. They will appear as a triplet coupled to the N-CH₂ group.
CH₃ (at C2, C6)~ 1.1 - 1.2dJ ≈ 6-7The two methyl groups are equivalent in the cis isomer and will appear as a doublet due to coupling with the H-2/H-6 proton.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the symmetry of the cis-2,6-dimethylmorpholine core and the presence of the bromoethyl side chain.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2, C-6~ 72 - 74These carbons are bonded to oxygen, resulting in a significant downfield shift. Data for cis-2,6-dimethylmorpholine shows this signal around 71-72 ppm.[3]
C-3, C-5~ 58 - 60These carbons are adjacent to the nitrogen atom. N-alkylation typically causes a downfield shift compared to the parent amine.
N-CH₂ (C-α)~ 55 - 57This carbon is directly attached to the nitrogen.
CH₂-Br (C-β)~ 30 - 33The carbon atom bonded to the bromine is significantly shielded compared to carbons bonded to oxygen or nitrogen.
CH₃ (at C2, C6)~ 18 - 20The methyl carbons are expected in the typical aliphatic region.[3]

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The predicted vibrational frequencies are based on characteristic absorption bands for ethers, tertiary amines, and alkyl halides.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aliphatic)2850 - 3000Strong
C-O-C Stretch (Ether)1080 - 1150Strong
C-N Stretch (Tertiary Amine)1100 - 1250Medium-Strong
C-Br Stretch500 - 650Medium-Strong

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(2-bromoethyl)-2,6-dimethylmorpholine (C₈H₁₆BrNO), the monoisotopic mass is approximately 221.04 Da.

Expected Key Features:

  • Molecular Ion (M⁺): A pair of peaks at m/z 221 and 223 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: The most favorable fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen. This would lead to the loss of a methyl group (radical) from C2/C6 or, more significantly, the cleavage of the N-C bond of the bromoethyl chain.

    • Loss of Bromoethyl Radical: Cleavage of the N-CH₂CH₂Br bond would result in a fragment corresponding to the 2,6-dimethylmorpholinium cation at m/z 114.

    • Loss of Bromine Radical: Loss of the bromine radical (·Br) would result in a cation at m/z 142/144.

    • Ring Fragmentation: The morpholine ring can undergo further fragmentation, leading to smaller charged species.

M [M]⁺˙ m/z 221/223 F1 Loss of ·CH₂Br m/z 128 M->F1 - ·CH₂Br F2 [2,6-dimethylmorpholine]⁺˙ m/z 114 M->F2 - C₂H₄Br F3 Loss of ·Br m/z 142 M->F3 - ·Br

Caption: Predicted major fragmentation pathways in EI-MS.

Standard Experimental Protocols

To validate the predictive data presented, the following standard operating procedures for spectral acquisition are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-bromoethyl)-2,6-dimethylmorpholine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum, typically with proton decoupling.

    • To aid in structural assignment, perform two-dimensional (2D) experiments such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

IR Spectroscopy Protocol
  • Sample Preparation: As the compound is likely an oil or low-melting solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small drop of the neat sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source for fragmentation analysis, or an Electrospray Ionization (ESI) source for accurate mass determination of the molecular ion.

  • Data Acquisition:

    • For EI: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet. Acquire data over a mass range of m/z 50-500.

    • For ESI: Infuse the sample solution directly into the source. This is a softer ionization technique and will likely show a prominent protonated molecule [M+H]⁺ at m/z 222/224.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of 4-(2-bromoethyl)-2,6-dimethylmorpholine. The predicted NMR, IR, and MS data are grounded in the established principles of chemical spectroscopy and analysis of structurally related molecules. These predictions offer a robust framework for researchers to identify and characterize this compound upon its synthesis. The ultimate confirmation of these spectral features will, of course, rely on the empirical acquisition and interpretation of experimental data.

References

  • Masoud, M. S.; Ali, A. E.; Elasala, G. S.; Elwardany, R. E. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Morpholine and Its Complexes. Eur. J. Chem.2023 , 14, 53-64. [Link]

  • Acquavia, M. A., et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • Acquavia, M. A., et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • Raoof, S. S., et al. Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. 2018 . [Link]

  • PubChemLite. 4-(2-bromoethyl)-2,6-dimethylmorpholine hydrobromide (C8H16BrNO). [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62(21), 7514–7515. [Link]

  • Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • PubChem. 2,6-Dimethylmorpholine. [Link]

  • NIST. Morpholine, 2,6-dimethyl-. NIST WebBook. [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... Scientific Diagram. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. 2013 . [Link]

Sources

Topic: Reactivity of the Bromoethyl Group in Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its incorporation into drug candidates often involves the use of versatile building blocks, among which 4-(2-bromoethyl)morpholine is paramount. This guide provides an in-depth analysis of the chemical reactivity of the bromoethyl group in morpholine derivatives. We will dissect the key reaction pathways—nucleophilic substitution and elimination—and explore the critical role of the morpholine nitrogen in modulating reactivity through neighboring group participation. This document serves as a technical resource for chemists engaged in the synthesis and optimization of morpholine-containing therapeutic agents.

The Morpholine Scaffold: A Privileged Element in Drug Design

Morpholine, a simple heterocyclic compound featuring both amine and ether functional groups, is ubiquitously found in approved drugs and experimental therapeutics.[3] Its prevalence is not coincidental; the morpholine ring often enhances aqueous solubility, metabolic stability, and receptor-binding affinity, making it an attractive component for lead optimization.[4] Molecules incorporating this scaffold span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, underscoring its versatility and importance in modern drug discovery.[3][5] The synthesis of these complex molecules frequently relies on the predictable and versatile reactivity of precursors like 4-(2-bromoethyl)morpholine.

Core Reactivity of the 4-(2-Bromoethyl)morpholine System

The chemical behavior of 4-(2-bromoethyl)morpholine is primarily dictated by the C-Br bond on the ethyl side chain. The high electronegativity of bromine renders the adjacent carbon atom (Cα) electron-deficient and thus highly electrophilic, making it a prime target for electron-rich species (nucleophiles).[6][7]

However, the reactivity is not solely defined by this simple electrophilic center. The tertiary amine of the morpholine ring, positioned two carbons away, plays a crucial and defining role in the reaction kinetics and mechanisms. This leads to a complex interplay of competing reaction pathways that must be understood to achieve desired synthetic outcomes.

G cluster_morpholine 4-(2-Bromoethyl)morpholine C_alpha Cα (Electrophilic Center) Br Br (Leaving Group) C_alpha->Br C_beta C_beta->C_alpha N_morpholine N (Internal Nucleophile) N_morpholine->C_beta C1 C1 N_morpholine->C1 C2 C2 C1->C2 C4 C4 O O C2->O C3 C3 O->C3 C3->C4 C4->N_morpholine caption Key Reactive Sites in 4-(2-Bromoethyl)morpholine

Caption: Key Reactive Sites in 4-(2-Bromoethyl)morpholine.

The primary reactions involving this substrate are nucleophilic substitution (SN2) and base-induced elimination (E2). A third, often dominant, pathway involves intramolecular participation of the morpholine nitrogen.

Reaction Pathway Analysis: Substitution vs. Elimination

Nucleophilic Substitution (SN2 Pathway)

In a direct bimolecular nucleophilic substitution (SN2) reaction, an external nucleophile attacks the electrophilic α-carbon, displacing the bromide leaving group in a single, concerted step.[7][8]

Mechanism:

  • The nucleophile (Nu:⁻) attacks the Cα atom from the side opposite to the C-Br bond (backside attack).

  • A transition state is formed where the Nu-C bond is partially formed and the C-Br bond is partially broken.

  • The C-Br bond breaks completely, and the bromide ion is expelled as the leaving group, resulting in the formation of the new Nu-C bond with an inversion of stereochemistry (if the carbon were chiral).

Caption: Direct SN2 Nucleophilic Substitution Mechanism.

This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), which solvate the cation but leave the nucleophile highly reactive.[8]

Elimination (E2 Pathway)

When 4-(2-bromoethyl)morpholine is treated with a strong, sterically hindered base, a bimolecular elimination (E2) reaction can occur to form 4-vinylmorpholine.[7][9]

Mechanism:

  • The base (B:⁻) abstracts a proton from the β-carbon.

  • Simultaneously, the electrons from the C-H bond move to form a π-bond between the α and β carbons.

  • The bromide leaving group is expelled.

This concerted reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.

Caption: E2 Elimination Mechanism.

This pathway is favored by strong, bulky bases (e.g., potassium tert-butoxide), higher temperatures, and less polar solvents.[10]

The Decisive Factor: Neighboring Group Participation (NGP)

For 2-haloethylamines, including 4-(2-bromoethyl)morpholine, a direct SN2 reaction is often kinetically outcompeted by a mechanism involving the internal nitrogen atom. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, significantly accelerates the rate of substitution.

Mechanism:

  • Intramolecular Cyclization: The lone pair of electrons on the morpholine nitrogen acts as an internal nucleophile, attacking the Cα and displacing the bromide. This forms a highly strained and reactive three-membered ring intermediate, a bicyclic aziridinium ion.

  • Nucleophilic Ring-Opening: An external nucleophile then attacks one of the carbons of the strained aziridinium ring. This attack is mechanistically an SN2 reaction. The ring opens to yield the final substituted product.

NGP_Mechanism start 4-(2-Bromoethyl)morpholine intermediate Aziridinium Ion Intermediate (Highly Reactive) start->intermediate Step 1: Intramolecular SN2 Cyclization (Fast) final_product Substituted Product (Nu-CH2CH2-Morph) intermediate->final_product Step 2: External Nucleophile Attack (SN2 Ring-Opening) caption Substitution via Neighboring Group Participation (NGP).

Caption: Substitution via Neighboring Group Participation (NGP).

This two-step pathway is often much faster than the direct SN2 reaction because the intramolecular cyclization (Step 1) is entropically favored. The resulting aziridinium ion is a potent electrophile, readily undergoing ring-opening even with weak nucleophiles. This mechanism explains why 2-haloethylamines are powerful alkylating agents.

Guiding the Reaction: Experimental Considerations

The competition between substitution and elimination is a classic challenge in organic synthesis.[10][11] The choice of reagents and conditions is critical to directing the reactivity of 4-(2-bromoethyl)morpholine towards the desired product.

FactorFavors Substitution (SN2 / NGP)Favors Elimination (E2)Rationale
Reagent Good Nucleophile, Weak Base (e.g., I⁻, RS⁻, N₃⁻, R₂NH)Strong, Sterically Hindered Base (e.g., t-BuOK, DBU)Strong bases preferentially abstract protons, while good nucleophiles favor attacking the electrophilic carbon.[6]
Solvent Polar Aprotic (DMF, DMSO, CH₃CN)Less Polar or Alcoholic (EtOH, t-BuOH)Polar aprotic solvents enhance nucleophilicity. Alcohols can act as both solvent and base, and their conjugate bases (alkoxides) promote elimination.[8][10]
Temperature Lower Temperature (0 °C to RT)Higher TemperatureElimination reactions have a higher activation energy and are more favored by increased thermal energy (entropy driven).[10]
Substrate Primary Halide (as in this case)Tertiary > Secondary > Primary HalideThe primary nature of the bromoethyl group inherently disfavors E2 compared to more substituted halides, but it can still be forced.[10]

Experimental Protocol: Synthesis of 4-(2-(Benzylamino)ethyl)morpholine

This protocol details a representative nucleophilic substitution reaction on 4-(2-bromoethyl)morpholine, leveraging the NGP pathway for efficient product formation.

Objective: To synthesize 4-(2-(benzylamino)ethyl)morpholine via nucleophilic substitution.

Materials:

  • 4-(2-bromoethyl)morpholine hydrobromide (or free base)

  • Benzylamine (≥99%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

workflow A 1. Combine Reactants 4-(2-bromoethyl)morpholine Benzylamine, K2CO3 in Acetonitrile B 2. Reaction Reflux at 80°C Monitor by TLC A->B C 3. Work-up Cool, Filter Solids Concentrate Filtrate B->C D 4. Extraction Dissolve in DCM Wash with NaHCO3 & Brine C->D E 5. Drying & Purification Dry with MgSO4 Concentrate & Purify via Silica Gel Chromatography D->E F 6. Characterization Obtain Product Analyze by ¹H NMR, ¹³C NMR, MS E->F caption Experimental Workflow for Synthesis.

Caption: Experimental Workflow for Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(2-bromoethyl)morpholine hydrobromide (1.0 eq), potassium carbonate (3.0 eq), and anhydrous acetonitrile (approx. 0.2 M).

    • Expertise Note: Potassium carbonate acts as a base to neutralize the HBr salt of the starting material and the HBr generated during the reaction. Using at least 2 equivalents is crucial for driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this SN2-type reaction.

  • Addition of Nucleophile: Add benzylamine (1.1 eq) to the stirring suspension.

    • Expertise Note: A slight excess of the nucleophile helps ensure complete consumption of the limiting electrophile.

  • Heating: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). Check for the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting crude oil in dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) followed by brine (1 x 25 mL).

    • Trustworthiness Note: The aqueous washes are critical for removing any remaining inorganic salts and water-soluble impurities, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane to 10% methanol in dichloromethane to afford the pure 4-(2-(benzylamino)ethyl)morpholine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The bromoethyl group attached to a morpholine ring is a highly versatile functional handle for synthetic elaboration. Its reactivity is dominated by nucleophilic substitution, which is significantly accelerated by neighboring group participation of the morpholine nitrogen via a reactive aziridinium ion intermediate. While elimination reactions are possible under specific conditions (strong, bulky bases and heat), substitution is the more common and synthetically useful pathway. A thorough understanding of these competing mechanisms and the factors that control them is essential for medicinal chemists to reliably and efficiently synthesize novel morpholine-containing drug candidates.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Bentham Science Publishers. [Link]

  • (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • Chapman, N. B., & James, J. W. (1954). Structure and Activity in a Series of 2-Halogenoalkylamines. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. [Link]

  • (2025). Substitution and Elimination Reactions. Chemistry Steps. [Link]

  • N/A. Nucleophilic substitution vs. elimination reactions. University of Calgary. [Link]

  • (2024). What are common reactions involving (2-Bromoethyl)benzene?. Bloom Tech. [Link]

  • Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]

  • (2023). Alkyl Halide Reactions: Substitutions & Eliminations. Organic Chemistry Class Notes. [Link]

  • N/A. Nucleophilic Substitution Reactions. SlidePlayer. [Link]

  • Clark, J. (2023). Elimination vs. Substitution. Chemistry LibreTexts. [Link]

Sources

Technical Deep Dive: cis/trans-Isomerism in 2,6-Dimethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the morpholine ring is a privileged pharmacophore, serving as a solubility enhancer and hydrogen-bond acceptor. However, the introduction of methyl substituents at the 2 and 6 positions introduces critical stereochemical complexity. 2,6-dimethylmorpholine exists as two geometric isomers: the cis-isomer (meso) and the trans-isomer (racemic pair).

For drug development professionals, distinguishing and controlling these isomers is not merely an academic exercise; it is a regulatory and efficacy mandate. The antifungal agent Amorolfine , for instance, relies strictly on the cis-conformation for its biological activity, with the trans-isomer classified as a process impurity (limit <0.2% in European Pharmacopoeia).[1] This guide provides a comprehensive technical workflow for the synthesis, characterization, and isolation of these isomers.

Stereochemical Fundamentals & Conformational Analysis

Understanding the thermodynamic landscape is prerequisite to controlling the synthesis. 2,6-dimethylmorpholine possesses two chiral centers at C2 and C6.

The Isomers defined
  • cis-2,6-dimethylmorpholine: The substituents are on the same side of the ring. It is a meso compound (achiral) because it possesses a plane of symmetry.

  • trans-2,6-dimethylmorpholine: The substituents are on opposite sides. It exists as a pair of enantiomers ((2R,6R) and (2S,6S)).

Conformational Energy Landscape

The morpholine ring predominantly adopts a chair conformation. The stability is dictated by 1,3-diaxial interactions (A-values).

  • cis-isomer (Thermodynamic Product): Can adopt a chair conformation where both methyl groups are equatorial. This minimizes steric strain.

  • trans-isomer (Kinetic/Less Stable): In any chair conformation, one methyl group must be equatorial while the other is forced to be axial. The energy penalty of the axial methyl group makes the trans-isomer thermodynamically less stable than the cis-isomer.

Diagram 1: Conformational Energy & Stability Logic This diagram illustrates the steric relationship between the isomers, highlighting why the cis-diequatorial form is the global minimum.

ConformationEnergy cluster_0 Thermodynamic Stability Gradient cluster_1 Stereochemical Outcome CisEq Cis-Isomer (Diequatorial) Lowest Energy Trans Trans-Isomer (1 Axial / 1 Equatorial) Intermediate Energy CisEq->Trans  Requires Bond Breaking   Outcome Synthesis at High T (>150°C) Favors Cis-Isomer (80-90%) CisEq->Outcome CisAx Cis-Isomer (Diaxial) Highest Energy Trans->CisAx  Ring Flip (Hypothetical)  

Caption: Thermodynamic hierarchy of 2,6-dimethylmorpholine conformers. The diequatorial cis-isomer is the energetic sink.

Synthetic Pathways & Control[2]

The standard industrial route involves the acid-catalyzed cyclodehydration of diisopropanolamine. The key to high cis-selectivity lies in exploiting the thermodynamic stability described above.

Protocol: Thermodynamic Control via Sulfuric Acid

Principle: High temperatures allow the reaction to reach thermodynamic equilibrium, favoring the cis-isomer.

Step-by-Step Methodology:

  • Reagent Charging: Charge 98% Sulfuric Acid (

    
    ) into a glass-lined reactor.
    
  • Addition: Slowly add diisopropanolamine (DIPA) while maintaining temperature <80°C to manage exotherm. Molar ratio (Acid:Amine) should be approx 1.5:1 to 3:1.

  • Cyclization: Heat the mixture to 170°C - 190°C for 3-5 hours.

    • Note: Lower temperatures (<140°C) may result in incomplete cyclization or higher kinetic (trans) impurity levels.

  • Quench: Cool to <20°C and slowly neutralize with 50% NaOH solution.

  • Extraction: Extract the free base oil. The crude mixture typically contains 80-88% cis and 12-20% trans.[2]

Diagram 2: Synthetic Workflow & Isolation

SynthesisFlow Start Diisopropanolamine (DIPA) Acid H2SO4 Cyclization (180°C, 4h) Start->Acid Dehydration Quench NaOH Neutralization (pH > 12) Acid->Quench Workup Crude Crude Mixture (Cis:Trans ~ 85:15) Quench->Crude Phase Sep Purification Fractional Distillation (Theoretical Plates > 20) Crude->Purification Separation Final Pure Cis-2,6-Dimethylmorpholine (>99% Purity) Purification->Final Isolation

Caption: Industrial workflow for the synthesis and isolation of cis-2,6-dimethylmorpholine.

Analytical Characterization

Distinguishing the isomers requires precise analytical techniques.[3]


H NMR is the most definitive structural proof, while GC is preferred for quantitative purity assessments.
Nuclear Magnetic Resonance ( H NMR)

The distinction relies on the Karplus relationship.[4] In the cis-isomer, the protons at C2 and C6 are axial. Their coupling with the adjacent axial protons of the methylene groups (


 and 

) results in a large coupling constant (

).

Table 1: Key NMR Distinctions

Featurecis-Isomertrans-IsomerMechanistic Reason
C2/C6 Proton Signal Multiplet (ddddd)Complex MultipletSymmetry vs. Asymmetry
Coupling Constant (

)
10.0 – 11.5 Hz 3.0 – 6.0 Hz (avg)cis has fixed ax-ax relationship; trans averages or lacks ax-ax.[5]
Methyl Signals Doublet (High field)Doublet (Lower field)Equatorial Me is more shielded than Axial Me.[5]
C13 Chemical Shift

~19 ppm (Me)

~17-18 ppm (Me)

-gauche effect shields axial methyls in trans.
Chromatographic Separation (GC/HPLC)
  • GC: Standard non-polar columns (e.g., DB-5, HP-5) can separate the isomers. The trans-isomer typically elutes after the cis-isomer on non-polar phases due to slightly higher boiling point/polarity interactions, though this can vary by column phase.

  • HPLC: Chiral columns (e.g., Chiralcel OD-H) are required if enantiomeric separation of the trans-racemate is needed. For simple cis/trans ratio, C18 columns with high pH buffers (to keep amine neutral) are effective.

Isolation & Purification Protocols

Separating the trans-impurity to meet pharmaceutical specs (<0.2%) is challenging due to similar boiling points (cis: 146-147°C, trans: 148-149°C).

High-Efficiency Rectification

Direct distillation requires a column with high theoretical plate count (>20 plates).[5]

  • Reflux Ratio: High reflux ratios (10:1 to 20:1) are necessary.

  • Fractions: The cis-isomer is the "light" boiler. Early fractions are enriched in cis.

Chemical Resolution (Derivatization)

If distillation fails to achieve >99.5% purity, chemical derivatization is the gold standard.

  • Mandelic Acid Method: The trans-isomer forms a crystalline salt with mandelic acid more readily than the cis-isomer (or vice versa depending on solvent).

  • Protocol:

    • Dissolve crude amine in ethyl acetate.

    • Add 0.5 eq of Mandelic acid.

    • The trans-amine mandelate precipitates.

    • Filter.[5][3] The filtrate contains high-purity cis-isomer.

    • Wash filtrate with NaOH to recover pure cis-base.

Pharmacological Implications: The Amorolfine Case

The biological necessity of isomer purity is best exemplified by Amorolfine , a morpholine antifungal targeting


-reductase and 

-isomerase in sterol biosynthesis.
  • Structure-Activity Relationship (SAR): The cis-2,6-dimethyl substitution pattern locks the morpholine ring into a conformation that optimally fits the enzyme's active site.

  • Steric Clash: The axial methyl group present in the trans-isomer creates steric hindrance, significantly reducing binding affinity (Ki).

  • Toxicity: Isomeric impurities can have off-target effects.[6] Consequently, regulatory bodies (EP/USP) mandate strict control of the trans-isomer.

References

  • Synthesis and Isomer Ratios: Process for the preparation of cis-2,6-dimethyl morpholine.[1][5][2][7] European Patent EP0094565B1. Available at:

  • Resolution of Isomers:Racemic separation of 2,6-trans-dimethylmorpholine. US Patent 7,829,702.
  • Amorolfine Pharmacopoeia Standards: Amorolfine Hydrochloride.[5] European Pharmacopoeia (Ph. Eur.) Monograph.

  • Thermodynamic Stability: Relative Stability of cis- and trans-Hydrindanones (Analogous conformational analysis). Molecules 2015, 20, 1509-1518.[8] Available at: [Link]

Sources

Introduction: Understanding the Molecule and Its Associated Risks

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Safe Handling of 4-(2-Bromoethyl)-2,6-dimethylmorpholine

4-(2-Bromoethyl)-2,6-dimethylmorpholine is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability. The dimethyl substitution can further influence lipophilicity and steric interactions with biological targets. The key feature from a safety perspective is the 2-bromoethyl group, which classifies this molecule as a potential alkylating agent. This functional group is reactive and is the primary driver of the compound's toxicological profile.

This guide provides a comprehensive overview for the safe handling, storage, and disposal of this compound, grounded in the principles of hazard identification, risk mitigation, and emergency preparedness. It is designed for professionals in chemical synthesis, process development, and pharmacology who may handle this or structurally similar reagents.

Compound Profile & Physicochemical Properties

A precise experimental characterization is pending, but key properties can be reliably predicted or inferred from its structure and related compounds.

PropertyValue / InformationSource
Chemical Name 4-(2-bromoethyl)-2,6-dimethylmorpholinePubChemLite[1]
Synonyms N/A-
Molecular Formula C₈H₁₆BrNOPubChemLite[1]
Molecular Weight 222.12 g/mol (for free base)PubChemLite[1]
CAS Number Not explicitly assigned for the free base. (Hydrobromide salt is 42802-94-8)Angene Chemical[2]
Appearance Likely a colorless to brown oil or low-melting solid.Inferred from analogues[3][4]
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. Low water solubility is predicted.Inferred from structure
Stability Stable under recommended storage conditions.Inferred from analogues[3]

Hazard Identification and GHS Classification

The following GHS classification is extrapolated from the Safety Data Sheet for 4-(2-Bromoethyl)morpholine Hydrobromide . The presence of the dimethyl groups is unlikely to significantly decrease these hazards.

GHS Pictogram(s)Signal WordHazard Class & Statement

Warning Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][5]
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2][5]
Serious Eye Damage/Irritation (Category 2A), H319: Causes serious eye irritation.[2][5]
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[2][5]
Expert Toxicological Assessment

The primary toxicological concern stems from the electrophilic nature of the bromoethyl moiety. As an alkylating agent, it can react with biological nucleophiles, such as DNA and proteins, leading to cytotoxicity.

  • Oral Toxicity: Ingestion can cause gastrointestinal irritation and systemic effects.[3][5]

  • Dermal and Eye Irritation: The compound is expected to be a significant irritant upon contact with skin and eyes.[2][3][5] Prolonged skin contact may lead to redness, inflammation, and potential absorption. Direct eye contact can cause serious damage.

  • Respiratory Irritation: Inhalation of aerosols, mists, or vapors (if heated) can irritate the mucous membranes and respiratory tract.[2][5]

Risk Mitigation and Exposure Control

A multi-layered approach involving engineering controls, personal protective equipment, and strict hygiene practices is mandatory.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of the compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation exposure.[6]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][7]

  • Safety Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[6][8]

Personal Protective Equipment (PPE): The Barrier to Exposure

The selection of PPE must be based on a thorough risk assessment. The following represents the minimum required protection:

  • Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards at all times.[2][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves, such as nitrile, that have been inspected for integrity before use. Do not use latex gloves. Dispose of contaminated gloves immediately using the proper removal technique to avoid skin contact.[2]

    • Lab Coat: A flame-resistant lab coat that fastens completely is required. Ensure cuffs are tucked into gloves.

    • Protective Clothing: For larger scale operations, a complete chemical-resistant suit may be necessary.[2]

  • Respiratory Protection: If there is a risk of generating aerosols or dusts and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][8]

Standard Operating Procedures (SOPs)

Handling Protocol

This protocol outlines the standard workflow for using the compound in a laboratory setting.

  • Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Pre-weighing: Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before retrieving the compound from storage.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the compound, minimizing the creation of dust or aerosols. Close the primary container immediately.

  • Dissolution/Reaction: Add solvent or reagents to the container with the compound slowly to avoid splashing. If the process is exothermic, use an ice bath for cooling.

  • Post-Handling: Decontaminate all surfaces with an appropriate solvent (e.g., isopropanol) and wipe clean.

  • Waste Disposal: Dispose of all contaminated materials (gloves, bench paper, pipette tips) in a designated, sealed hazardous waste container.

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] Storage under an inert atmosphere is recommended for long-term stability.[2]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[3][7]

  • Location: Store in a designated cabinet for reactive and toxic chemicals. Do not store with flammable materials if the compound itself is not rated as flammable.

Waste Disposal

All waste containing 4-(2-Bromoethyl)-2,6-dimethylmorpholine must be treated as hazardous.

  • Procedure: Collect surplus material and contaminated items in sealed, properly labeled containers.

  • Compliance: Do not dispose of down the drain.[2] Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][5]

Emergency Procedures

Preparedness is key to minimizing harm in the event of an accidental release or exposure.

Spill Response Workflow

The following workflow should be adopted for small laboratory spills (<100 mL). For larger spills, evacuate the area and contact institutional EHS.

SpillResponse A Spill Occurs B Alert personnel in immediate area A->B C Evacuate if spill is large or ventilation is poor B->C Assess size D Don appropriate PPE (Gloves, Goggles, Lab Coat) B->D Small spill E Contain the spill with inert absorbent material (e.g., vermiculite, sand) D->E F Work from outside in to absorb liquid E->F G Collect absorbed material using non-sparking tools F->G H Place waste in a sealed, labeled hazardous waste container G->H I Decontaminate the area with soap and water or solvent H->I J Dispose of all contaminated PPE and materials as hazardous waste I->J K Report incident to supervisor and EHS J->K

Caption: Workflow for small-scale laboratory spill response.

First Aid Measures

Immediate and appropriate first aid is critical. Ensure medical personnel are aware of the material involved.[3]

FirstAid cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Follow-Up Inhalation Inhalation A1 Move to fresh air. If not breathing, give artificial respiration. Inhalation->A1 Skin Skin Contact A2 Immediately wash with plenty of soap and water. Remove contaminated clothing. Skin->A2 Eye Eye Contact A3 Rinse cautiously with water for at least 15 minutes. Remove contact lenses. Eye->A3 Ingestion Ingestion A4 Rinse mouth. Do NOT induce vomiting. Get medical help. Ingestion->A4 M1 Seek immediate medical attention Ingestion->M1 A1->M1 A2->M1 A3->M1

Caption: First aid decision tree for exposure incidents.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][7]

  • In Case of Skin Contact: Immediately take off all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention.[2][3][5]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention from an ophthalmologist.[3][5]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5][7]

Conclusion

4-(2-Bromoethyl)-2,6-dimethylmorpholine is a valuable research chemical with significant potential hazards. Its identity as a probable alkylating agent necessitates a cautious and well-documented approach to its handling. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and established standard operating procedures, researchers can effectively mitigate the risks associated with this compound. Always prioritize safety, plan every experiment thoroughly, and be prepared for emergencies.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(2-Bromoethyl)morpholine Hydrobromide. Retrieved from [Link]

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. Retrieved from [Link]

  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-bromoethyl)-2,6-dimethylmorpholine hydrobromide (C8H16BrNO). Retrieved from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved from [Link]

  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • MDPI. (2007, August 23). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved from [Link]

  • GESTIS Substance Database. (n.d.). 4-Ethylmorpholine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-(2-Bromoethyl)-2,6-dimethylmorpholine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly within Central Nervous System (CNS) research, the morpholine scaffold is of paramount importance. Its unique physicochemical properties—stemming from a flexible conformation and a pKa value conducive to physiological solubility—often enhance blood-brain barrier permeability and modulate pharmacokinetic profiles.[1] The introduction of methyl groups at the 2 and 6 positions, especially in the cis-conformation, further refines these properties, offering steric handles that can improve metabolic stability and target engagement.[1][2]

This document serves as a detailed technical guide for the application of 4-(2-Bromoethyl)-2,6-dimethylmorpholine , a key synthetic intermediate. As a primary alkyl bromide, this reagent is an excellent electrophile for forging new carbon-heteroatom bonds via bimolecular nucleophilic substitution (SN2) reactions. We will explore the mechanistic underpinnings, provide field-tested protocols for its reaction with various nucleophiles, and discuss the critical parameters that ensure successful and high-yielding transformations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Core Concepts: The SN2 Pathway with a Substituted Morpholine Electrophile

The workhorse reaction for 4-(2-Bromoethyl)-2,6-dimethylmorpholine is the SN2 mechanism. Understanding its fundamentals is crucial for protocol optimization and troubleshooting. The reaction proceeds in a single, concerted step where a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the bromide leaving group.[3]

Caption: General SN2 mechanism for 4-(2-Bromoethyl)-2,6-dimethylmorpholine.

Key Factors Influencing Reactivity
  • Substrate (The Electrophile): As a primary alkyl halide (R-CH₂-Br), the electrophilic carbon is relatively unhindered, making it an ideal substrate for SN2 reactions. Tertiary substrates, by contrast, do not react via the SN2 pathway due to steric hindrance.[3]

  • Steric Considerations of the Morpholine Ring: While the reaction center is primary, the 2,6-dimethylmorpholine moiety is sterically demanding. This bulk can influence the rate of reaction, particularly with larger, more complex nucleophiles. This "beta-branching" effect, while not directly on the reacting carbon, can slow the reaction compared to its non-methylated analog, 4-(2-bromoethyl)morpholine.[4] This is a critical consideration during experimental design, potentially requiring slightly more forcing conditions (higher temperature or longer reaction times).

  • Nucleophile: The reaction rate is directly proportional to the concentration and strength of the nucleophile.[3] Strong nucleophiles, such as thiolates (RS⁻), secondary amines (R₂NH), and phenoxides (ArO⁻), are required for efficient reactions.

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its stability in solution, which facilitates the reaction.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are the solvents of choice.[4] They effectively solvate the counter-ion of the nucleophilic salt (e.g., K⁺, Na⁺) but do not form a tight solvent shell around the nucleophile itself, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its reactivity.

Application Protocols

The following protocols are designed as robust starting points for the derivatization of 4-(2-Bromoethyl)-2,6-dimethylmorpholine. They are based on established procedures for analogous electrophiles and have been adapted to account for the specific nature of the title compound.[5]

Protocol 1: O-Alkylation of Phenols

The formation of aryl ethers is a cornerstone of medicinal chemistry. This protocol details the reaction with a generic substituted phenol, which serves as the nucleophile after deprotonation.

Reaction Scheme:

Materials and Equipment:

  • 4-(2-Bromoethyl)-2,6-dimethylmorpholine (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, and nitrogen/argon inlet

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the limiting reagent).

  • Reagent Addition: Add 4-(2-Bromoethyl)-2,6-dimethylmorpholine (1.0 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to 60-80 °C. The exact temperature may need optimization depending on the reactivity of the phenol.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting electrophile is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl ether product.

Causality and Scientific Rationale:

  • Base: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate most phenols to the more nucleophilic phenoxide.[6] For less acidic phenols, a stronger base like sodium hydride (NaH) may be required.

  • Solvent: Anhydrous DMF is used to ensure that water does not compete as a nucleophile and to maintain a polar aprotic environment that accelerates the SN2 reaction.

  • Temperature: Heating is generally required to overcome the activation energy, especially with sterically hindered or less reactive phenols.[7]

Protocol 2: N-Alkylation of Heterocycles and Secondary Amines

This protocol is adapted from a patented procedure and is suitable for creating tertiary amines, a common motif in pharmacologically active molecules.[5]

Reaction Scheme:

Materials and Equipment:

  • 4-(2-Bromoethyl)-2,6-dimethylmorpholine (1.0 eq)

  • Nucleophilic Amine (e.g., a secondary amine or N-H containing heterocycle) (1.0-1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice bath, round-bottom flask, magnetic stirrer, and inert atmosphere setup

  • Standard work-up and purification equipment

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophilic amine (1.2 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases, to form the amide anion.

  • Reagent Addition: Add a solution of 4-(2-Bromoethyl)-2,6-dimethylmorpholine (1.0 eq) in a small amount of anhydrous DMF dropwise to the cold suspension.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours. Gentle heating (40-50 °C) may be necessary for less reactive amines.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Dilute with water and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality and Scientific Rationale:

  • Base: NaH is a very strong, non-nucleophilic base required to deprotonate the N-H of many heterocycles or secondary amines, significantly increasing their nucleophilicity. * Stoichiometry: A slight excess of the amine nucleophile can sometimes be used to drive the reaction to completion, but this can complicate purification. Using the amine as the limiting reagent is also an option if it is more valuable.

  • Quenching: Quenching with NH₄Cl neutralizes any excess NaH and the basic reaction mixture.

Protocol 3: S-Alkylation of Thiols

Thiols are exceptionally potent nucleophiles, and their alkylation to form thioethers is typically rapid and high-yielding. [8] Reaction Scheme:

Materials and Equipment:

  • 4-(2-Bromoethyl)-2,6-dimethylmorpholine (1.0 eq)

  • Thiol (e.g., thiophenol or an alkyl thiol) (1.05 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

  • Standard work-up and purification equipment

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere, dissolve the thiol (1.05 eq) and 4-(2-Bromoethyl)-2,6-dimethylmorpholine (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add the organic base (Et₃N or DIPEA, 1.5 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Monitor by TLC. The product thioether is typically less polar than the starting thiol.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and water.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography.

Causality and Scientific Rationale:

  • Base: An organic base like Et₃N is sufficient to deprotonate the thiol to the highly nucleophilic thiolate anion. It also acts as a scavenger for the HBr generated during the reaction. [9]* Solvent: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.

  • Temperature: These reactions are typically exothermic and proceed rapidly at room temperature. No heating is usually required.

Summary of Reaction Conditions

The choice of base and solvent is tailored to the pKa of the nucleophile. The following table provides a general guide for selecting starting conditions.

Nucleophile ClassTypical NucleophileRecommended BaseSolventTypical Temp.
Oxygen Phenols, AlcoholsK₂CO₃, Cs₂CO₃, NaHDMF, Acetone60-100 °C
Nitrogen Secondary Amines, N-H HeterocyclesNaH, K₂CO₃, Et₃NDMF, MeCN25-60 °C
Sulfur Thiols, ThiophenolsEt₃N, DIPEA, K₂CO₃MeCN, THF25 °C

Experimental Workflow Visualization

The following diagram illustrates a typical workflow from reaction setup through to the isolation of a purified product.

workflow A Reaction Setup (Inert Atmosphere) B Add Solvent & Base A->B 1 C Add Electrophile (Bromoethyl-morpholine) B->C 2 D Reaction (Heat & Stir) C->D 3 E Monitor by TLC/LC-MS D->E 4 F Aqueous Work-up (Quench, Extract, Wash) E->F 5 G Dry & Concentrate F->G 6 H Purification (Chromatography) G->H 7 I Characterization (NMR, MS) H->I 8

Caption: Standard experimental workflow for nucleophilic substitution.

Conclusion

4-(2-Bromoethyl)-2,6-dimethylmorpholine is a highly valuable and versatile electrophile for constructing molecules of interest to the pharmaceutical and agrochemical industries. Its primary alkyl bromide nature ensures reliable reactivity via the SN2 pathway with a wide range of nitrogen, oxygen, and sulfur nucleophiles. While the steric bulk of the 2,6-dimethylated ring must be considered, appropriate selection of a strong nucleophile, a polar aprotic solvent, and optimized reaction temperature can lead to clean and efficient product formation. The protocols provided herein offer a solid foundation for researchers to successfully incorporate this important structural motif into their target molecules.

References

  • Goetz, N., Lamberth, C., & Gsellinger, H. (1985). Preparation of cis-2,6-dimethylmorpholine. U.S. Patent No. 4,504,363. Washington, DC: U.S. Patent and Trademark Office.
  • Blake, J. F., et al. (2016). Erk inhibitors. U.S. Patent Application No. 14/973,814.
  • ResearchGate. (2025, August 7). A Concise and Efficient Synthesis of Substituted Morpholines. Request PDF. Retrieved from [Link]

  • Kardile, D. P., et al. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]

  • Baumann, M., & Baxendale, I. R. (2010). Racemic separation of 2,6-trans-dimethymorpholine. U.S. Patent No. 7,829,702. Washington, DC: U.S. Patent and Trademark Office.
  • BASF AG. (1983). Process for the preparation of cis-2,6-dimethyl morpholine. European Patent No. EP0094565B1.
  • Stevens, D. R. (1954). Alkylation of phenols. U.S. Patent No. 2,678,951. Washington, DC: U.S. Patent and Trademark Office.
  • Velázquez, A. Ma., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molecular Diversity Preservation International. Retrieved from [Link]

  • Zhu, M.-H., et al. (2019). Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides. Organic Letters, 21(18), 7073–7077. Retrieved from [Link]

  • BASF Aktiengesellschaft. (1980). United States Patent (19). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H. Retrieved from [Link]

  • Rasulov, C. K., Rustamov, S. Т., & Mehri, A. A. (n.d.). ALKYLATION OF PHENOL AND ITS HOMOLOGUES BY CYCLIC OLEFINS. Processes of Petrochemistry and Oil Refining. Retrieved from [Link]

  • Britton, E. C., & Bryner, F. (1938). Alkylation of phenols. U.S. Patent No. 2,140,782. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • Unknown. (n.d.). Phenol reaction. Retrieved from [Link]

  • MDPI. (2023, October 10). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Density functional reactivity theory study of SN2 reactions from the information-theoretic perspective. Retrieved from [Link]

  • Reddit. (2023, June 5). SN2 Reactivity. Retrieved from [Link]

  • Heterocycles. (2005, August 2). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]

  • ResearchGate. (2025, September 8). (PDF) Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Mechanism of the Reaction of Bromine and Polyhydric Phenols to Form Brominated Methane Compounds: Bromination of Dimedone. Retrieved from [Link]

  • Chemguide. (n.d.). AMINES AS NUCLEOPHILES. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • Radboud Repository. (2022, June 24). SN2 versus SN2′ Competition. Retrieved from [Link]

  • ChemRxiv. (n.d.). Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. Retrieved from [Link]

  • Scribd. (n.d.). Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents: Article. Retrieved from [Link]

  • Chad's Prep. (2020, November 2). Organic Chemistry - 7.1 SN2 Reaction [Video]. YouTube. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Alkylation Using 4-(2-Bromoethyl)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,6-Dimethylmorpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. The specific introduction of a cis-2,6-dimethylmorpholine group, as facilitated by the alkylating agent 4-(2-Bromoethyl)-2,6-dimethylmorpholine, offers further strategic advantages. The methyl groups provide steric bulk that can modulate binding interactions and protect the morpholine ring from metabolic degradation, making it a valuable building block in drug discovery and development.[2]

This document provides a comprehensive guide to the use of 4-(2-Bromoethyl)-2,6-dimethylmorpholine as a key reagent for introducing this valuable moiety onto a variety of nucleophilic substrates. We will delve into the underlying reaction mechanism, provide a detailed and robust experimental protocol, and discuss critical safety and handling considerations.

Reaction Mechanism: The S_N2 Pathway

The alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nucleophile (Nu-H), such as an amine, phenol, or thiol, attacks the electrophilic carbon atom adjacent to the bromine atom. This concerted step results in the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.[3]

An essential component of this reaction is the presence of a base, which serves to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the hydrobromic acid (HBr) generated during the reaction.[4]

Workflow A 1. Setup Add Phenol & K₂CO₃ to flask. Purge with N₂. B 2. Reagent Addition Add anhydrous solvent (e.g., ACN). Add 4-(2-Bromoethyl)-2,6-dimethylmorpholine. A->B C 3. Reaction Heat to 60-80 °C. Monitor by TLC/LC-MS. B->C D 4. Work-up Cool to RT. Filter to remove salts. Concentrate filtrate. C->D E 5. Extraction Dissolve in EtOAc. Wash with H₂O and Brine. D->E F 6. Purification Dry with Na₂SO₄. Concentrate. Purify by column chromatography. E->F G 7. Analysis Characterize pure product (NMR, MS, etc.). F->G

Sources

Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-(2-Bromoethyl)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and utilization of 4-(2-bromoethyl)-2,6-dimethylmorpholine, a versatile building block in medicinal chemistry and drug discovery. The morpholine moiety is a privileged scaffold in numerous FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and to engage in favorable interactions with biological targets.[1][2][3] The 2,6-dimethyl substitution pattern offers a defined stereochemical and conformational element, while the 2-bromoethyl group serves as a reactive handle for the introduction of this valuable pharmacophore onto a wide range of molecular frameworks. This document outlines the multi-step synthesis of 4-(2-bromoethyl)-2,6-dimethylmorpholine from commercially available starting materials, and demonstrates its application in the N-alkylation of indoles, a key transformation in the synthesis of biologically active compounds.[4][5]

Introduction

The morpholine heterocycle is a cornerstone in the design of modern pharmaceuticals, appearing in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][6] Its prevalence stems from a unique combination of properties: the ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility, while the tertiary amine provides a basic center that can be crucial for target engagement or for tuning pharmacokinetic profiles.[2][3] The incorporation of methyl groups at the 2 and 6 positions of the morpholine ring, as in 4-(2-bromoethyl)-2,6-dimethylmorpholine, introduces stereochemical complexity that can be exploited to probe and optimize interactions within a binding pocket. Furthermore, the cis-conformation of the 2,6-dimethyl groups is often favored in synthetic procedures, providing a degree of conformational constraint.[7]

This application note details a reliable synthetic pathway to access this valuable building block and showcases its utility as an alkylating agent for the synthesis of novel N-substituted indole derivatives. The protocols provided are designed to be robust and scalable, enabling researchers in drug development to readily incorporate the 2,6-dimethylmorpholine motif into their lead discovery and optimization programs.

Synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine: A Three-Step Approach

The synthesis of the title compound is accomplished through a three-step sequence, commencing with the synthesis of cis-2,6-dimethylmorpholine, followed by its N-alkylation to the corresponding ethanol derivative, and finally, bromination to yield the target electrophile.

Step 1: Synthesis of cis-2,6-Dimethylmorpholine

The initial step involves the acid-catalyzed cyclization of diisopropanolamine to yield cis-2,6-dimethylmorpholine. This procedure is adapted from established methods for the synthesis of this key intermediate.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, cautiously add diisopropanolamine (1.0 eq) to concentrated sulfuric acid (1.5-2.0 eq) at a temperature maintained below 80°C with external cooling.

  • Cyclization: After the addition is complete, heat the reaction mixture to 180-200°C for 3-5 hours. Water will be generated and can be monitored.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution with a 50% aqueous solution of sodium hydroxide until a pH greater than 12 is achieved, while keeping the mixture cool in an ice bath.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford cis-2,6-dimethylmorpholine.

Step 2: Synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethanol

The second step involves the N-alkylation of cis-2,6-dimethylmorpholine with a two-carbon unit bearing a hydroxyl group. A common and efficient method is the reaction with 2-bromoethanol.

  • Reaction Setup: To a solution of cis-2,6-dimethylmorpholine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) as a base.

  • Alkylation: Add 2-bromoethanol (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(2,6-dimethylmorpholin-4-yl)ethanol.

Step 3: Synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine

The final step is the conversion of the hydroxyl group of 2-(2,6-dimethylmorpholin-4-yl)ethanol to a bromide. A reliable method for this transformation is the use of phosphorus tribromide (PBr₃), which typically proceeds with inversion of configuration, although this is not relevant for this achiral substrate.[8][9][10]

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(2,6-dimethylmorpholin-4-yl)ethanol (1.0 eq) in a dry, aprotic solvent such as diethyl ether or dichloromethane, and cool the solution to 0°C in an ice bath.

  • Bromination: Add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C. A white precipitate may form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford 4-(2-bromoethyl)-2,6-dimethylmorpholine.

Table 1: Summary of Synthetic Steps and Expected Outcomes

StepReactantsKey ReagentsProductExpected Yield
1DiisopropanolamineH₂SO₄cis-2,6-Dimethylmorpholine70-85%
2cis-2,6-Dimethylmorpholine, 2-BromoethanolK₂CO₃2-(2,6-Dimethylmorpholin-4-yl)ethanol65-80%
32-(2,6-Dimethylmorpholin-4-yl)ethanolPBr₃4-(2-Bromoethyl)-2,6-dimethylmorpholine75-90%

Application in the Synthesis of Novel Indole Derivatives

4-(2-Bromoethyl)-2,6-dimethylmorpholine is an excellent electrophile for the N-alkylation of various nucleophiles, including heterocycles like indole. The N-alkylation of indoles is a fundamental transformation in the synthesis of a vast array of biologically active molecules.[5][6]

N-Alkylation of Indole with 4-(2-Bromoethyl)-2,6-dimethylmorpholine

This protocol describes a general procedure for the N-alkylation of indole using 4-(2-bromoethyl)-2,6-dimethylmorpholine.

  • Deprotonation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF in a flame-dried, nitrogen-flushed round-bottom flask at 0°C, add a solution of indole (1.0 eq) in anhydrous DMF dropwise.

  • Stirring: Allow the reaction mixture to stir at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add a solution of 4-(2-bromoethyl)-2,6-dimethylmorpholine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C. Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(2-(1H-indol-1-yl)ethyl)-2,6-dimethylmorpholine.

Table 2: Characterization Data for Key Compounds (Predicted and/or from Related Compounds)

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)
cis-2,6-DimethylmorpholineC₆H₁₃NO115.171.0-1.2 (d, 6H), 1.6-1.8 (m, 2H), 2.7-2.9 (m, 2H), 3.4-3.6 (m, 2H)18-20, 50-52, 72-74
2-(2,6-Dimethylmorpholin-4-yl)ethanolC₈H₁₇NO₂159.231.0-1.2 (d, 6H), 1.7-1.9 (m, 2H), 2.4-2.6 (t, 2H), 2.7-2.9 (m, 2H), 3.5-3.7 (m, 4H)18-20, 58-60, 60-62, 72-74
4-(2-Bromoethyl)-2,6-dimethylmorpholineC₈H₁₆BrNO222.121.0-1.2 (d, 6H), 1.8-2.0 (m, 2H), 2.7-2.9 (m, 4H), 3.4-3.6 (t, 2H), 3.6-3.8 (m, 2H)18-20, 30-32, 58-60, 72-74
4-(2-(1H-indol-1-yl)ethyl)-2,6-dimethylmorpholineC₁₆H₂₂N₂O258.361.0-1.2 (d, 6H), 1.8-2.0 (m, 2H), 2.7-2.9 (m, 4H), 3.6-3.8 (m, 2H), 4.2-4.4 (t, 2H), 6.5-6.6 (d, 1H), 7.0-7.2 (m, 2H), 7.5-7.7 (m, 2H)18-20, 48-50, 58-60, 72-74, 101-103, 109-111, 119-121, 121-123, 128-130, 135-137

Note: NMR data are estimations based on known chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions.

Visualizations

Experimental Workflow

Workflow cluster_synthesis Synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine cluster_application Application A cis-2,6-Dimethylmorpholine Synthesis B 2-(2,6-Dimethylmorpholin-4-yl)ethanol Synthesis A->B N-Alkylation C 4-(2-Bromoethyl)-2,6-dimethylmorpholine Synthesis B->C Bromination E N-Alkylated Indole Derivative C->E N-Alkylation D Indole D->E

Caption: Synthetic and application workflow.

Reaction Logic

ReactionLogic cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_use Application Example Diisopropanolamine Diisopropanolamine cis-2,6-Dimethylmorpholine cis-2,6-Dimethylmorpholine Diisopropanolamine->cis-2,6-Dimethylmorpholine H₂SO₄ 2-(2,6-Dimethylmorpholino)ethanol 2-(2,6-Dimethylmorpholino)ethanol cis-2,6-Dimethylmorpholine->2-(2,6-Dimethylmorpholino)ethanol + 2-Bromoethanol 4-(2-Bromoethyl)-2,6-dimethylmorpholine 4-(2-Bromoethyl)-2,6-dimethylmorpholine 2-(2,6-Dimethylmorpholino)ethanol->4-(2-Bromoethyl)-2,6-dimethylmorpholine PBr₃ N-Alkylated Indole N-Alkylated Indole 4-(2-Bromoethyl)-2,6-dimethylmorpholine->N-Alkylated Indole + Indole, NaH

Caption: Key transformations in the synthesis.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

  • Phosphorus Tribromide: PBr₃ is a corrosive and lachrymatory liquid that reacts violently with water. It should be handled under an inert atmosphere.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle as a dispersion in mineral oil and use an inert atmosphere.

  • Bromoethylamines: Bromoethylamines and their salts are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 4-(2-bromoethyl)-2,6-dimethylmorpholine and its application in the construction of novel N-alkylated indole derivatives. The detailed, step-by-step protocols, coupled with safety information and characterization data, are intended to empower researchers in the field of drug discovery to efficiently utilize this versatile building block. The strategic incorporation of the 2,6-dimethylmorpholine moiety can lead to the development of new chemical entities with enhanced pharmacological profiles.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • St. Amant, A. H., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters.
  • Di Micco, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2247-2267.
  • Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Isaac, M., et al. (2003). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & Medicinal Chemistry Letters, 13(24), 4409-4413. [Link]

  • Singh, H., et al. (2021). A review on pharmacological profile of Morpholine derivatives.
  • Chemia. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27.
  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Kardile, S. B., et al. (2011). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 1022-1028.
  • Rapolu, M., et al. (2011). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID [2-(2-SUBSTITUTED-PHENYL)-4-OXO-THIAZOLIDIN-3-YL]-AMIDES DERIVATIVES.

Sources

Application Note: Selective N-Alkylation of Primary Amines with 4-(2-Bromoethyl)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenge of mono-alkylating primary amines using the sterically hindered, pharmacologically privileged building block 4-(2-Bromoethyl)-2,6-dimethylmorpholine .

Executive Summary & Pharmacological Context

The 2-(2,6-dimethylmorpholin-4-yl)ethyl moiety is a high-value pharmacophore in drug discovery, offering distinct advantages over the unsubstituted morpholine analog. The 2,6-dimethyl substitution introduces:

  • Conformational Rigidity: The methyl groups (typically cis) lock the morpholine ring into a chair conformation, potentially enhancing receptor binding selectivity.

  • Metabolic Stability: Steric hindrance at the 2,6-positions retards oxidative metabolism (N-dealkylation or ring opening) by cytochrome P450 enzymes.

  • Lipophilicity Modulation: Increased logP improves blood-brain barrier (BBB) penetration, critical for CNS targets like 5-HT4 agonists and p38 MAP kinase inhibitors .

This guide provides optimized protocols to couple 4-(2-Bromoethyl)-cis-2,6-dimethylmorpholine (Reagent A) with primary amines (


), overcoming the common pitfalls of bis-alkylation and elimination.

Mechanistic Insight & Reaction Design

The reaction follows a classical Nucleophilic Substitution (


)  pathway. However, two competing factors distinguish this from standard alkylations:
  • The "Bis-Alkylation" Trap: Primary amines are nucleophilic. Once mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting material, leading to over-alkylation (formation of tertiary amines or quaternary salts).

  • Steric Shielding: The 2,6-dimethyl groups on the morpholine ring provide a "steric umbrella." While remote from the electrophilic carbon, they exert enough bulk to slightly discourage the formation of quaternary ammonium salts, but they do not prevent the initial over-alkylation of the primary amine.

Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the competitive side reactions.

ReactionPathway Reagent 4-(2-Bromoethyl)- 2,6-dimethylmorpholine TS Transition State (SN2) Reagent->TS Elim Impurity: Vinyl Morpholine (Elimination) Reagent->Elim High Temp / Strong Base Amine Primary Amine (R-NH2) Amine->TS Product Target Product (Secondary Amine) TS->Product Major Path OverAlk Impurity: Bis-Alkylated Tertiary Amine Product->OverAlk + Reagent (Excess)

Figure 1: Reaction pathway showing the competition between selective mono-alkylation and over-alkylation/elimination side reactions.

Experimental Protocols

We present three protocols tailored to the "value" of your primary amine substrate.

Critical Reagent Note

4-(2-Bromoethyl)-2,6-dimethylmorpholine is often supplied as the Hydrobromide (HBr) salt .

  • If using HBr salt: You MUST add 1 extra equivalent of base to neutralize the salt before the reaction can proceed.

  • Isomerism: Commercial sources are typically the cis-isomer (2R,6S) or a cis/trans mixture. The cis-isomer is thermodynamically more stable and pharmacologically preferred.

Protocol A: The "Precious Amine" Method (DMF/DIPEA)

Use this when the primary amine is expensive, complex, or the limiting reagent.

Reagents:

  • Primary Amine (1.0 equiv)

  • Reagent A (HBr salt) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Sodium Iodide (NaI) (0.1 equiv) - Finkelstein catalyst

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolution: In a dried round-bottom flask under

    
    , dissolve the Primary Amine (1.0 mmol) and DIPEA (2.5 mmol) in DMF (5 mL).
    
  • Activation: Add NaI (0.1 mmol). Stir for 5 minutes.

  • Addition: Add 4-(2-Bromoethyl)-2,6-dimethylmorpholine HBr salt (1.1 mmol) in a single portion.

  • Heating: Heat the mixture to 60°C . Note: Do not exceed 80°C to avoid elimination of HBr to form the vinyl morpholine.

  • Monitoring: Monitor by LC-MS at 2h, 6h, and 12h.

    • Checkpoint: If starting amine remains but reaction stalls, add 0.2 equiv more of Reagent A.

  • Workup (Acid-Base Extraction):

    • Dilute with EtOAc (30 mL).[1] Wash with water (2 x 10 mL) to remove DMF.

    • Critical Step: Extract the organic layer with 1M HCl (2 x 15 mL). The product moves to the aqueous phase; non-basic impurities remain in organic.

    • Basify the combined aqueous extracts with saturated

      
        (pH ~9).
      
    • Extract back into EtOAc (3 x 15 mL), dry over

      
      , and concentrate.
      
Protocol B: The "Robust" Method (Ethanol/Carbonate)

Use this for simple, inexpensive amines where you can use excess amine to force mono-alkylation.

Reagents:

  • Primary Amine (3.0 equiv) - Excess drives selectivity

  • Reagent A (Free base or HBr salt) (1.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv if free base; 3.0 equiv if HBr salt)
    
  • Solvent: Ethanol (Absolute) or Acetonitrile

Procedure:

  • Suspend

    
     and the Primary Amine in Ethanol.
    
  • Add Reagent A dropwise at room temperature.

  • Heat to Reflux (78°C) for 12-18 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The excess primary amine can often be removed by high-vacuum distillation (if volatile) or by column chromatography (DCM:MeOH:NH4OH gradient).

Data Summary & Optimization Table

ParameterProtocol A (DMF/DIPEA)Protocol B (EtOH/K2CO3)Impact on Selectivity
Stoichiometry 1.0 Amine : 1.1 Alkylator3.0 Amine : 1.0 AlkylatorExcess amine (Prot B) statistically favors mono-alkylation.
Base Strength Moderate (DIPEA)Weak/Heterogeneous (

)
Weaker bases reduce elimination side-products.
Temperature 60°C78°C (Reflux)Higher temps increase rate but risk vinyl-morpholine formation.
Catalyst NaI (10 mol%)NoneNaI converts Alkyl-Br to Alkyl-I (more reactive), allowing milder temps.
Typical Yield 65 - 85%50 - 70%Protocol A is higher yielding for complex substrates.

Troubleshooting Guide

Issue: Significant Bis-Alkylation Observed
  • Cause: The product secondary amine is more nucleophilic than the starting primary amine.

  • Solution:

    • Switch to Protocol B (High excess of primary amine).

    • Use a protecting group strategy : React the primary amine with 2-bromoacetyl chloride first to form an amide, then react with 2,6-dimethylmorpholine, followed by amide reduction (LAH or Borane). This guarantees mono-alkylation.

Issue: Formation of Vinyl Morpholine (Elimination)
  • Cause: Reaction temperature too high or base too strong (

    
    , 
    
    
    
    ).
  • Solution: Lower temperature to 50°C and use the Finkelstein catalyst (NaI) to maintain reaction rate. Switch base to

    
     or 
    
    
    
    .
Issue: Poor Conversion
  • Cause: Steric hindrance of the 2,6-dimethyl groups or low solubility.

  • Solution: Switch solvent to Acetonitrile and run in a sealed tube at 90°C. Add 0.5 equiv of KI (Potassium Iodide).

Case Study: Synthesis of a 5-HT4 Agonist Intermediate

Context: 5-HT4 agonists often feature a benzamide core linked to a piperidine or morpholine side chain.

Objective: Synthesis of N-(2-(cis-2,6-dimethylmorpholin-4-yl)ethyl)-4-amino-5-chloro-2-methoxybenzamide.

Workflow:

  • Substrate: 4-Amino-5-chloro-2-methoxybenzoic acid is first converted to the amide using ethylenediamine (monoprotected or in large excess) to give the primary amine intermediate: 4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide.

  • Alkylation: The primary amine intermediate (1.0 equiv) is reacted with 4-(2-chloroethyl)-cis-2,6-dimethylmorpholine (1.1 equiv) in DMF with

    
     and KI at 80°C.
    
    • Note: Here the chloro-analog was used, requiring higher temps (80°C vs 60°C) and KI catalysis.

  • Result: 72% isolated yield after column chromatography. The bulky 2,6-dimethylmorpholine group did not significantly hinder the

    
     attack but effectively prevented quaternary salt formation.
    

Safety & Handling

  • Vesicant Warning: Nitrogen mustards (beta-halo amines) are potential blistering agents and alkylating mutagens. While the morpholine derivative is less volatile than simple mustards, it should be treated as a suspected carcinogen .

  • PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.

  • Quenching: Quench excess alkylating agent with 10% aqueous ammonia or thiosulfate solution before disposal.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Kourouli, T. et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 2020.

  • General Alkylation Protocols (ChemGuide)

    • Clark, J. "Amines as Nucleophiles: Reaction with Halogenoalkanes." ChemGuide, 2023.

  • Green Synthesis Alternatives

    • Ortiz, K. G. et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc., 2024.

  • Specific Drug Applications (5-HT4/p38)

    • ChemicalBook Entry for cis-2,6-Dimethylmorpholine Applications.[2]

  • Preparation of 2,6-Dimethylmorpholine Derivatives

    • BenchChem Synthesis Routes for 4-(2-Bromoethyl)morpholine.

Sources

Application Notes and Protocols for 4-(2-Bromoethyl)-2,6-dimethylmorpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,6-Dimethylmorpholine Scaffold

In the landscape of medicinal chemistry, the morpholine heterocycle is a well-established "privileged structure." Its frequent incorporation into drug candidates stems from its ability to confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][2][3] The morpholine ring, with its weak basicity (pKa ~8.5) and capacity for hydrogen bonding, often serves as a bioisostere for other cyclic amines or ethers, enhancing interactions with biological targets while maintaining desirable drug-like characteristics.[4]

This guide focuses on a specific, functionalized building block: 4-(2-Bromoethyl)-2,6-dimethylmorpholine . The addition of two methyl groups at the 2- and 6-positions of the morpholine ring introduces significant structural and conformational constraints. These substituents can play a critical role in:

  • Modulating Potency and Selectivity: The methyl groups can provide additional van der Waals interactions within a target's binding pocket or, conversely, create steric hindrance to prevent off-target binding.

  • Enhancing Metabolic Stability: The methyl groups can shield adjacent positions on the ring from metabolic enzymes (e.g., Cytochrome P450s), potentially increasing the drug's half-life.

  • Controlling Conformation: The cis or trans orientation of the methyl groups locks the morpholine ring into a more defined chair conformation, which can be crucial for optimal presentation of other pharmacophoric elements to a biological target. The cis-isomer, for instance, is a key component of the antifungal drug Amorolfine, where its specific stereochemistry is vital for activity.[5]

The 2-bromoethyl substituent at the 4-position transforms this valuable scaffold into a reactive electrophilic reagent, ideal for covalently introducing the 2,6-dimethylmorpholinoethyl moiety onto nucleophilic centers in a lead molecule via SN2 reactions. This document provides a comprehensive overview of its synthesis, reactivity, and a detailed protocol for its application in the synthesis of a novel drug candidate.

Physicochemical and Reactive Properties

While extensive experimental data for 4-(2-Bromoethyl)-2,6-dimethylmorpholine is not widely published, its properties can be predicted based on its structure and data from its hydrobromide salt.[1]

PropertyPredicted Value / Observation
Molecular Formula C8H16BrNO
Molecular Weight 222.12 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Reactivity Primary alkyl bromide; acts as an electrophile in SN2 reactions
Key Reactive Site The carbon atom bonded to the bromine
Solubility Expected to be soluble in common organic solvents (DCM, THF, DMF, Acetonitrile)
Predicted XlogP 1.5[1]

Reactivity Considerations: As a primary alkyl bromide, 4-(2-Bromoethyl)-2,6-dimethylmorpholine is a potent alkylating agent. The primary steric consideration is the bulk of the entire 2,6-dimethylmorpholine group, which is more significant than in the unsubstituted analogue. However, the reaction occurs at the terminal carbon of the ethyl chain, which is relatively unhindered, allowing for efficient SN2 reactions with a variety of nucleophiles, including primary and secondary amines, phenols, and thiols.

Synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine

The title compound is not widely commercially available but can be synthesized in a straightforward two-step process from the parent heterocycle, cis-2,6-dimethylmorpholine. The procedure can be adapted from established methods for similar compounds.[6]

Workflow for Synthesis

G cluster_0 Step 1: N-Hydroxyethylation cluster_1 Step 2: Bromination A cis-2,6-Dimethylmorpholine C 2-(cis-2,6-Dimethylmorpholin-4-yl)ethanol A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B 2-Chloroethanol or Ethylene Oxide B->C D 2-(cis-2,6-Dimethylmorpholin-4-yl)ethanol F 4-(2-Bromoethyl)-2,6-dimethylmorpholine D->F Solvent (e.g., DCM) E PBr3 or CBr4/PPh3 E->F

Caption: Proposed two-step synthesis of the target reagent.

Protocol 1: Synthesis of 2-(cis-2,6-Dimethylmorpholin-4-yl)ethanol
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cis-2,6-dimethylmorpholine (11.5 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and acetonitrile (100 mL).

  • Addition of Reagent: Slowly add 2-chloroethanol (8.86 g, 110 mmol) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Dissolve the crude oil in dichloromethane (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the product, typically as a viscous oil that can be used in the next step without further purification if purity is >95%.

Protocol 2: Synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine

This protocol should be performed in a well-ventilated fume hood.

  • Setup: To a dry 250 mL three-necked flask under an inert atmosphere (Nitrogen or Argon), add 2-(cis-2,6-dimethylmorpholin-4-yl)ethanol (15.9 g, 100 mmol) and dry dichloromethane (DCM, 100 mL). Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of triphenylphosphine (PPh3, 31.5 g, 120 mmol) and carbon tetrabromide (CBr4, 39.8 g, 120 mmol) in 50 mL of dry DCM. Slowly add this solution to the cooled, stirring solution of the alcohol over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (disappearance of the starting alcohol).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add hexane (200 mL) to the resulting residue to precipitate triphenylphosphine oxide. Stir vigorously for 30 minutes and then filter off the solid.

  • Purification: Concentrate the hexane filtrate. The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 30%) to yield 4-(2-bromoethyl)-2,6-dimethylmorpholine as a colorless to pale yellow oil.

Application in Drug Discovery: A Protocol for N-Alkylation

The primary application of 4-(2-bromoethyl)-2,6-dimethylmorpholine is to introduce the corresponding N-substituted ethyl-morpholine moiety into a molecule of interest. This is a common strategy to enhance the "drug-likeness" of a compound.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

Let us consider the synthesis of a hypothetical kinase inhibitor where a terminal piperazine moiety is alkylated to improve its pharmacokinetic profile. The 2,6-dimethylmorpholine group is introduced to enhance solubility and potentially block a metabolic soft spot.

G cluster_0 S_N2 Alkylation Workflow A Kinase Scaffold with Piperazine C Final Drug Candidate A->C Base (e.g., DIPEA) Solvent (e.g., DMF) Heat (e.g., 80°C) B 4-(2-Bromoethyl)-2,6-dimethylmorpholine B->C

Caption: General workflow for SN2 alkylation.

Protocol 3: N-Alkylation of a Piperazine-Containing Scaffold
  • Setup: In a dry reaction vial, dissolve the piperazine-containing starting material (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Addition of Reagents: Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the solution, followed by 4-(2-bromoethyl)-2,6-dimethylmorpholine (1.2 eq).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80°C. Stir for 8-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product mass and the consumption of the starting material.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and saturated aqueous sodium chloride (brine). The aqueous washes help remove DMF and excess base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by reverse-phase preparative HPLC to yield the final compound as a pure solid, often as a TFA or HCl salt after lyophilization.

Self-Validating System and Causality
  • Why this Protocol? This protocol uses standard SN2 alkylation conditions. DMF is an excellent polar aprotic solvent for this transformation, and DIPEA is a non-nucleophilic hindered base that effectively scavenges the HBr byproduct without competing in the alkylation.

  • Monitoring is Key: The use of LC-MS for reaction monitoring is critical. It provides unambiguous confirmation of product formation (by mass) and allows the reaction to be stopped once the starting material is consumed, preventing potential side reactions from prolonged heating.

  • Purification Rationale: Reverse-phase HPLC is the standard for purifying polar, basic compounds common in drug discovery, ensuring high purity of the final product, which is essential for accurate biological testing.

  • The "Why" Behind the Building Block: The choice of the 2,6-dimethylmorpholinoethyl moiety is a deliberate design element. It is intended to improve aqueous solubility (due to the morpholine nitrogen) and metabolic stability, while the defined stereochemistry of the methyl groups can optimize binding to the target kinase.[2][4] This rational design approach is central to modern drug discovery.

Conclusion

4-(2-Bromoethyl)-2,6-dimethylmorpholine represents a valuable, albeit specialized, building block for medicinal chemists. It provides a direct route to incorporate the sterically defined and functionally important 2,6-dimethylmorpholinoethyl group into lead compounds. While not as common as its unsubstituted parent, its strategic use can fine-tune the properties of a drug candidate, potentially offering advantages in potency, selectivity, and pharmacokinetics. The protocols outlined herein provide a robust framework for its synthesis and application, enabling researchers to explore the full potential of this promising scaffold in the pursuit of novel therapeutics.

References

  • (No valid reference)
  • Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Google Patents. (1987). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • Chemsrc. (2025, August 21). cis-2,6-Dimethylmorpholine | CAS#:6485-55-8. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-bromoethyl)-2,6-dimethylmorpholine hydrobromide (C8H16BrNO). Retrieved from [Link]

  • Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryMedChem. Retrieved from [Link]

  • (No valid reference)
  • Singh, H., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • (No valid reference)
  • ChemRxiv. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)

Sources

Title: Strategic Coupling of 4-(2-Bromoethyl)-2,6-dimethylmorpholine: A Protocol for Nucleophilic Substitution and Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

4-(2-Bromoethyl)-2,6-dimethylmorpholine is a valuable bifunctional building block for drug discovery and materials science. Its structure combines a sterically defined dimethylmorpholine moiety, known for conferring favorable pharmacokinetic properties, with a reactive bromoethyl group, which is an excellent electrophile for coupling reactions. This application note provides a detailed experimental protocol for the coupling of this reagent with nucleophiles, focusing on a representative O-alkylation reaction with a phenolic substrate. The guide explains the underlying chemical principles, offers a step-by-step procedure from reaction setup to product purification, and includes methods for analytical validation. This protocol is designed to be adaptable for coupling with a wide range of O-, N-, and S-centered nucleophiles.

Introduction and Scientific Principle

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target binding.[1][2] The 2,6-dimethyl substitution pattern introduces stereochemical complexity and can improve cell permeability and metabolic resistance. 4-(2-Bromoethyl)-2,6-dimethylmorpholine serves as a key intermediate, allowing for the covalent attachment of this desirable morpholine unit to a target molecule via its reactive ethyl bromide handle.

The primary coupling mechanism for this reagent is the bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this process, a nucleophile (Nu:-) attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide leaving group in a single, concerted step.

Key characteristics of this SN2 reaction include:

  • Electrophile: The primary alkyl bromide structure of 4-(2-Bromoethyl)-2,6-dimethylmorpholine is ideal for SN2 reactions, as it is relatively unhindered.[4][5]

  • Nucleophile: The reaction is highly versatile and compatible with a broad range of nucleophiles, including phenols, amines, thiols, and carbanions. The strength of the nucleophile directly influences the reaction rate.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal. They can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it highly reactive.[4]

  • Base: For weakly acidic nucleophiles like phenols or secondary amines, a non-nucleophilic base is required to generate the more potent anionic nucleophile in situ. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used for this purpose.[6][7]

Below is a generalized reaction scheme for the coupling process.

cluster_reagents Reagents reac1 4-(2-Bromoethyl)-2,6-dimethylmorpholine (Electrophile) prod Coupled Product reac1->prod + reac1:e->prod:w Sɴ2 Attack reac2 Nucleophile-H (e.g., R-OH, R₂-NH, R-SH) solvent Solvent (e.g., DMF) base Base (e.g., NaH, K₂CO₃) base->reac2 Deprotonation

Caption: Generalized SN2 coupling reaction scheme.

Detailed Experimental Protocol: O-Alkylation of 4-Nitrophenol

This section details a representative procedure for the coupling of 4-(2-Bromoethyl)-2,6-dimethylmorpholine with 4-nitrophenol. This protocol can be adapted for other nucleophiles by adjusting stoichiometry and reaction times.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )RoleNotes
4-(2-Bromoethyl)-2,6-dimethylmorpholineC₁₀H₂₀BrNO250.17ElectrophileStore in a cool, dry place. Alkylating agent.
4-NitrophenolC₆H₅NO₃139.11NucleophileToxic and irritant.
Sodium Hydride (60% dispersion in oil)NaH24.00BaseFlammable solid. Reacts violently with water.
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09SolventHygroscopic. Use a freshly opened bottle or dried solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction SolventFlammable.
n-HexaneC₆H₁₄86.18Extraction/EluentFlammable.
Saturated aq. NH₄ClNH₄Cl53.49Quenching Agent
Brine (Saturated aq. NaCl)NaCl58.44Washing Agent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent
Silica Gel (230-400 mesh)SiO₂60.08Stationary PhaseFor column chromatography.

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

Step-by-Step Procedure

Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is highly reactive; handle with extreme care under an inert atmosphere.

  • Preparation of the Nucleophile (Time: ~20 minutes)

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq, e.g., 556 mg, 4.0 mmol).

    • Add anhydrous DMF (20 mL) to dissolve the phenol.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion, 1.1 eq, e.g., 176 mg, 4.4 mmol) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 15-20 minutes until gas evolution ceases and a clear solution of the sodium phenoxide is formed.

  • Coupling Reaction (Time: 2-6 hours)

    • In a separate vial, dissolve 4-(2-Bromoethyl)-2,6-dimethylmorpholine (1.05 eq, e.g., 1.05 g, 4.2 mmol) in anhydrous DMF (5 mL).

    • Add the solution of the electrophile dropwise to the cold phenoxide solution via syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 60 °C and monitor its progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent). The reaction is complete upon consumption of the limiting reagent (4-nitrophenol).

  • Work-up and Extraction (Time: ~45 minutes)

    • Cool the reaction mixture to 0 °C.

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution (~15 mL).

    • Transfer the mixture to a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (Time: ~1.5 hours)

    • Purify the crude residue by flash column chromatography on silica gel.[8]

    • Load the crude product onto the column (either neat or adsorbed onto a small amount of silica).

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 25% EtOAc) to isolate the pure product.

    • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the final compound as a solid or oil.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from setup to final product characterization.

cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add 4-nitrophenol and DMF to dry flask B 2. Cool to 0 °C under inert atmosphere A->B C 3. Add NaH portion-wise to form phenoxide B->C D 4. Add solution of 4-(2-bromoethyl)-2,6-dimethylmorpholine C->D E 5. Heat to 60 °C D->E F 6. Monitor by TLC until starting material is consumed E->F G 7. Quench with sat. aq. NH₄Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with H₂O and Brine H->I J 10. Dry (MgSO₄) and concentrate I->J K 11. Purify by Flash Column Chromatography J->K L NMR (¹H, ¹³C) K->L Characterize Pure Product M Mass Spec (MS) N FT-IR

Caption: Step-by-step experimental workflow diagram.

Characterization and Validation

To confirm the successful synthesis of the target molecule, 4-(2-(4-nitrophenoxy)ethyl)-2,6-dimethylmorpholine, a combination of spectroscopic techniques should be employed.[6][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Disappearance of Signal: The broad singlet corresponding to the phenolic -OH proton of 4-nitrophenol will be absent.

    • Appearance of Key Signals: Look for new multiplets in the 2.5-4.5 ppm range corresponding to the protons of the ethyl linker (-O-CH₂ -CH₂ -N-). The protons of the morpholine ring will also be present, often as complex multiplets.

    • Aromatic Signals: The characteristic doublets for the A₂B₂ system of the 4-nitrophenyl group will be present, likely shifted slightly from the starting material.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Confirm the presence of all expected carbon atoms, including new signals for the ethyl linker carbons.

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₁₆H₂₄N₂O₄, calculated M.W. = 308.38).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • The broad O-H stretch from the starting phenol (around 3200-3500 cm⁻¹) will be absent.

    • The spectrum will be dominated by C-H, C-O (ether), and N-O (nitro group) stretches.

References

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols [Table]. Retrieved from [Link]

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methylmorpholine N-oxide. Org. Synth. 1978, 58, 43. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Bektas, H., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 21(10), 3336-3345. Retrieved from [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Chemical Communications. (2020). Selective adsorption of trace morpholine impurities over N-ethyl morpholine by tetralactam solids. Chem. Commun., 56, 10461-10464. Retrieved from [Link]

  • Fu, G. C. (2006). Transition Metal Catalyzed Cross Coupling Reactions of Unactivated Alkyl Halides. [Presentation]. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 9.2. Common nucleophilic substitution reactions. Retrieved from [Link]

  • ResearchGate. (2021). Concise Syntheses of Bridged Morpholines. Retrieved from [Link]

  • Fedotova, A. I., et al. (2009). Nucleophilic Substitution in 4-Bromo-5-nitrophthalodinitrile: IX.1 Synthesis of 4-(Morpholin-4-yl)-5-aryloxyphthalodinitriles and Copper Phthalocyanines Based Thereon. Russian Journal of General Chemistry, 79(5), 1010-1014. Retrieved from [Link]

  • University of Calgary. (n.d.). Summary of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Org. Synth. 1993, 71, 161. Retrieved from [Link]

  • Kardile, D. P., et al. (2012). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 1021-1028. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Wang, Z., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Advances, 12, 12345-12350. Retrieved from [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the large-scale synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine, a key intermediate in pharmaceutical manufacturing. The protocol detailed herein focuses on the bromination of the precursor, 4-(2-hydroxyethyl)-2,6-dimethylmorpholine, using phosphorus tribromide (PBr₃). This method was selected for its high efficiency, scalability, and straightforward purification process. This application note covers the synthetic strategy, a detailed step-by-step protocol, process safety considerations, and methods for quality control and characterization, designed for researchers and process chemists in the drug development sector.

Introduction and Significance

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Substituted morpholines, such as 4-(2-Bromoethyl)-2,6-dimethylmorpholine, serve as versatile building blocks for introducing the morpholine ring into target molecules. The title compound is a crucial precursor for active pharmaceutical ingredients (APIs), where the bromoethyl group acts as a reactive handle for subsequent nucleophilic substitution reactions.

Developing a robust, safe, and scalable synthesis for this intermediate is paramount for ensuring a consistent and cost-effective supply chain in drug manufacturing. This guide addresses the practical challenges of scaling up laboratory procedures by emphasizing process control, safety, and product purity.

Synthetic Strategy and Rationale

The synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine is achieved via the bromination of its corresponding alcohol precursor, 4-(2-hydroxyethyl)-2,6-dimethylmorpholine.

Reaction Scheme: 4-(2-hydroxyethyl)-2,6-dimethylmorpholine + PBr₃ → 4-(2-Bromoethyl)-2,6-dimethylmorpholine

Several brominating agents could be considered (e.g., HBr, SOBr₂, CBr₄/PPh₃). However, for large-scale operations, phosphorus tribromide (PBr₃) presents a compelling choice for the following reasons:

  • High Reactivity: PBr₃ efficiently converts primary alcohols to alkyl bromides under mild conditions.

  • Stoichiometry: The reaction is stoichiometrically efficient, with one mole of PBr₃ theoretically converting three moles of the alcohol.

  • Work-up Simplicity: The primary by-product, phosphorous acid (H₃PO₃), is water-soluble, allowing for straightforward removal during aqueous work-up.

  • Cost-Effectiveness: PBr₃ is a readily available and economical industrial reagent.

The alternative Appel reaction (CBr₄/PPh₃) generates triphenylphosphine oxide as a by-product, which can be challenging to remove on a large scale. The use of concentrated HBr often requires higher temperatures and longer reaction times, which can lead to by-product formation. Therefore, the PBr₃ method is selected for its balance of reactivity, scalability, and process efficiency.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a nominal 1-mole scale of the starting alcohol. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-(2-hydroxyethyl)-2,6-dimethylmorpholine159.22159.2 g1.00≥98%Commercial
Phosphorus Tribromide (PBr₃)270.69108.3 g (39.9 mL)0.40≥99%Commercial
Dichloromethane (DCM), anhydrous84.931.6 L-≥99.8%Commercial
Saturated Sodium Bicarbonate (NaHCO₃) soln.-~1.0 L--Lab Prepared
Saturated Sodium Chloride (Brine) soln.-500 mL--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.3750 g--Commercial

Equipment:

  • 5 L, 3-neck round-bottom flask or jacketed reactor

  • Mechanical stirrer with PTFE-coated paddle

  • Thermocouple and temperature controller

  • Pressure-equalizing addition funnel (1 L)

  • Nitrogen/argon inlet

  • Condenser with bubbler

  • Large separatory funnel (4 L)

  • Rotary evaporator

  • Vacuum pump and distillation setup (for purification)

Synthesis Workflow

The overall process can be visualized as a sequence of distinct unit operations.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & QC A Charge Reactor with Starting Alcohol & Solvent B Inert Atmosphere (N2) & Cool to 0-5 °C A->B C Slowly Add PBr3 (Maintain T < 10 °C) B->C D Warm to RT & Stir for 12-16 h C->D E Monitor by TLC/HPLC D->E F Cool to 0-5 °C & Quench with Ice-Water E->F If complete G Neutralize with Sat. NaHCO3 (pH 7-8) F->G H Separate Organic Layer G->H I Extract Aqueous Layer with DCM H->I J Combine Organics, Wash with Brine, Dry (MgSO4) I->J K Filter & Concentrate in vacuo J->K L Vacuum Distillation of Crude Oil K->L M Characterize Product (NMR, GC-MS, IR) L->M N Package & Store M->N

Caption: High-level workflow for the synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L reactor with the mechanical stirrer, thermocouple, and addition funnel. Ensure the system is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 4-(2-hydroxyethyl)-2,6-dimethylmorpholine (159.2 g, 1.00 mol) and anhydrous dichloromethane (1.6 L). Begin stirring to ensure complete dissolution.

  • Initial Cooling: Cool the stirred solution to 0-5 °C using an ice/water bath. An inert nitrogen atmosphere should be maintained throughout the reaction.

  • PBr₃ Addition: Slowly add phosphorus tribromide (108.3 g, 0.40 mol) dropwise via the addition funnel over a period of 60-90 minutes. Crucial: Maintain the internal temperature below 10 °C during the addition. This is an exothermic process, and careful temperature control is essential to prevent side reactions.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Let the reaction stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Very slowly and carefully, quench the reaction by adding crushed ice (~500 g), followed by cold water (500 mL). Caution: PBr₃ reacts violently with water; this step is highly exothermic and will release HBr gas.[1][2] Ensure adequate ventilation and slow addition.

  • Neutralization: Transfer the quenched mixture to a 4 L separatory funnel. Slowly add saturated sodium bicarbonate solution in portions until the aqueous layer is neutral to slightly basic (pH 7-8). Caution: Vigorous gas (CO₂) evolution will occur. Vent the funnel frequently.

  • Extraction: Separate the organic (bottom, DCM) layer. Extract the aqueous layer twice more with dichloromethane (2 x 200 mL).

  • Washing and Drying: Combine all organic layers and wash with saturated brine solution (500 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (50 g), stir for 30 minutes, and then filter.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a pale yellow to brown oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

Process Safety Assessment

Large-scale chemical synthesis requires a rigorous approach to safety.

  • Phosphorus Tribromide (PBr₃): This reagent is highly corrosive and toxic.[3] It causes severe skin burns and eye damage.[2][3][4] It also reacts violently with water, releasing toxic and corrosive hydrogen bromide (HBr) gas.[1][2][5] All manipulations must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a full-face shield.[5] An acid-gas respirator may be necessary, especially during the quenching step.[5]

  • Exothermic Reactions: Both the addition of PBr₃ and the subsequent water quench are highly exothermic. Strict temperature control and slow, controlled addition rates are critical to prevent a runaway reaction.

  • Waste Disposal: The aqueous waste will contain sodium bromide and sodium phosphate/phosphite salts. It should be neutralized before being disposed of according to local environmental regulations.[4]

G cluster_chem Chemical Hazards cluster_proc Process Hazards center Key Hazards PBr3 PBr3 Corrosive, Toxic, Reacts with Water center->PBr3 HBr HBr Gas Corrosive, Respiratory Irritant center->HBr DCM DCM Volatile, Suspected Carcinogen center->DCM Exo Exothermic Reaction (Addition & Quench) center->Exo Gas Gas Evolution (Quench & Neutralization) center->Gas

Caption: Primary chemical and process hazards associated with the synthesis.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance Colorless to pale yellow liquid
¹H NMR Spectrum consistent with the structure, showing characteristic shifts for the dimethylmorpholine ring protons and the bromoethyl group protons.
¹³C NMR Spectrum showing the correct number of carbon signals corresponding to the molecular structure.
GC-MS Mass spectrum showing the correct molecular ion peak (M⁺) and isotopic pattern for a bromine-containing compound.
Purity (GC/HPLC) ≥98%

A typical proton NMR would show signals for the methyl groups, the morpholine ring methylene protons adjacent to oxygen and nitrogen, and the two methylene groups of the bromoethyl side chain.

Troubleshooting

IssuePotential Cause(s)Recommended Solution
Incomplete Reaction Insufficient PBr₃; low reaction temperature; insufficient reaction time.Add a small additional charge of PBr₃ (0.05 eq) and stir for another 4-6 hours. If ineffective, re-evaluate reaction time and temperature for future batches.
Low Yield Inefficient extraction; premature quenching; loss during distillation.Ensure pH is basic before extraction to keep the amine product in the organic layer. Optimize distillation conditions (pressure and temperature) to avoid product decomposition.
Dark-colored Product Reaction temperature was too high; impurities in starting material.Ensure strict temperature control (<10 °C) during PBr₃ addition. Purify the starting alcohol if necessary. The final product can be decolorized with activated carbon if needed.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine. By utilizing phosphorus tribromide, the process achieves high conversion under manageable conditions. The emphasis on controlled reagent addition, careful quenching, and thorough safety assessment ensures that this synthesis can be safely and efficiently implemented on a large scale, providing a consistent supply of this valuable pharmaceutical intermediate.

References

  • State of New Jersey. "Hazard Summary: Phosphorus Tribromide." nj.gov, Jan. 2002, [Link].

  • Chemos GmbH & Co.KG. "Safety Data Sheet: phosphorus tribromide." chemos.de, Accessed Feb. 2026, [Link].

Sources

"synthetic routes to derivatives of 4-(2-Bromoethyl)-2,6-dimethylmorpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Strategies for 4-(2-Bromoethyl)-2,6-dimethylmorpholine and its Pharmacological Derivatives

Strategic Importance & Pharmacological Context

The moiety 2,6-dimethylmorpholine is a privileged pharmacophore in medicinal chemistry, distinguished from simple morpholine by its enhanced lipophilicity and metabolic stability.[1][2] The methyl groups at the 2 and 6 positions create steric hindrance that retards oxidative metabolism at the ether carbons, a common clearance pathway for morpholine drugs.[2]

The specific derivative 4-(2-Bromoethyl)-2,6-dimethylmorpholine serves as a critical electrophilic linker .[1][2] It allows the "plug-and-play" introduction of the 2,6-dimethylmorpholine tail onto various nucleophilic scaffolds (phenols, amines, indoles) via


 chemistry.[1][2] This strategy is widely employed to synthesize analogs of antifungal agents (e.g., Amorolfine , Fenpropimorph ) and to optimize physicochemical properties of CNS-active candidates.[1][2]

Key Stereochemical Consideration: The 2,6-dimethylmorpholine ring exists as cis and trans isomers.[1][2][3] The cis-isomer (meso) is thermodynamically more stable (diequatorial methyls) and is the preferred configuration for biological activity in drugs like Fenpropimorph.[1][2] Commercial 2,6-dimethylmorpholine is often a mixture (approx. 70:30 cis:trans); therefore, stereocontrol or purification is critical during synthesis.[1][2]

Synthetic Routes to the Core Linker

Two primary strategies exist for synthesizing 4-(2-Bromoethyl)-2,6-dimethylmorpholine. Route A is preferred for industrial scale-up due to lower step count, while Route B offers higher purity and easier handling for laboratory-scale synthesis.[1][2]

Route A: Direct Alkylation (Industrial/Scale-up)

Reaction of 2,6-dimethylmorpholine with excess 1,2-dibromoethane.[1][2]

  • Mechanism: Direct nucleophilic attack of the secondary amine on the alkyl bromide.

  • Challenge: Competitive formation of the bis-alkylated dimer (1,2-bis(2,6-dimethylmorpholino)ethane).

  • Control Strategy: Use a large excess (5–7 equivalents) of 1,2-dibromoethane to statistically favor mono-alkylation.[1][2]

Route B: Two-Step Hydroxyethylation-Bromination (High Precision)

Step 1: Alkylation with 2-bromoethanol. Step 2: Conversion of alcohol to bromide.[2]

  • Advantages: Avoids dimerization; the intermediate alcohol can be purified by distillation to remove trans-isomers before the final step.[1][2]

  • Bromination Methods: Appel reaction (

    
    ) or aqueous 
    
    
    
    .[1][2]

Visualization of Synthetic Pathways

SynthesisPathways Start 2,6-Dimethylmorpholine (cis/trans mixture) Intermediate 4-(2-Hydroxyethyl)- 2,6-dimethylmorpholine Start->Intermediate Route B (Step 1): K2CO3, MeCN Product TARGET: 4-(2-Bromoethyl)- 2,6-dimethylmorpholine Start->Product Route A: Direct Alkylation K2CO3, Reflux (Risk of Dimer) Dimer Side Product: Bis-alkylated Dimer Start->Dimer Low eq. of Dibromoethane Dibromo 1,2-Dibromoethane (Excess 7.0 eq) BromoEthanol 2-Bromoethanol Intermediate->Product Route B (Step 2): CBr4, PPh3 (Appel) OR HBr (aq)

Figure 1: Comparison of Direct Alkylation (Route A) and Two-Step Functionalization (Route B) for the synthesis of the target linker.[1][2]

Detailed Experimental Protocols

Protocol 1: High-Purity Synthesis via Alcohol Intermediate (Route B)

Recommended for medicinal chemistry applications requiring >98% purity.[1][2]

Step 1: Synthesis of 4-(2-Hydroxyethyl)-2,6-dimethylmorpholine

  • Setup: Charge a 500 mL round-bottom flask with cis-2,6-dimethylmorpholine (11.5 g, 100 mmol) and acetonitrile (150 mL).

  • Base Addition: Add anhydrous

    
     (20.7 g, 150 mmol).
    
  • Alkylation: Add 2-bromoethanol (13.7 g, 110 mmol) dropwise at room temperature.

  • Reflux: Heat to reflux (

    
    ) for 12 hours. Monitor by TLC (MeOH:DCM 1:9, stain with 
    
    
    
    ).[1][2]
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with brine, dry over

    
    .[1][2]
    
  • Purification: Distill under reduced pressure (approx.

    
     @ 15 mmHg) to obtain a colorless oil.[1][2] Note: This step allows separation of cis/trans isomers if a high-efficiency column is used.[1][2]
    

Step 2: Conversion to 4-(2-Bromoethyl)-2,6-dimethylmorpholine

  • Reagents: Dissolve the alcohol intermediate (10 g, 62.8 mmol) in DCM (200 mL). Cool to

    
    .
    
  • Appel Reaction: Add

    
     (25.0 g, 75.4 mmol). Then, add 
    
    
    
    (19.8 g, 75.4 mmol) portion-wise over 20 minutes.
  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 3 hours.
    
  • Workup: Concentrate to ~50 mL. Add Hexanes (200 mL) to precipitate triphenylphosphine oxide (

    
    ).[1][2]
    
  • Filtration: Filter the white solid. Concentrate the filtrate.

  • Isolation: Flash chromatography (Hexanes:EtOAc 9:1) yields the target bromide as a pale yellow oil.[1][2]

Data Validation (Expected NMR): | Nucleus | Shift (


 ppm) | Multiplicity | Assignment |
| :--- | :--- | :--- | :--- |
| 1H  | 1.15 | Doublet (6H) | 

(2,6-position) | | 1H | 2.75 | Triplet (2H) |

| | 1H | 3.45 | Triplet (2H) |

| | 1H | 3.60-3.70 | Multiplet (2H) | Morpholine

|[1][2]
Protocol 2: Application – Coupling with Phenolic Pharmacophores

Standard protocol for synthesizing Daphneolone analogs or ether-linked drugs.[1][2]

Objective: Attach the linker to 4-Fluorophenol (Model Substrate).

  • Activation: In a dried flask, dissolve 4-Fluorophenol (1.0 eq) in DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 eq) or NaH (1.2 eq) at 
    
    
    
    .[1][2] Stir for 30 min.
  • Coupling: Add 4-(2-Bromoethyl)-2,6-dimethylmorpholine (1.2 eq) dissolved in minimal DMF.

  • Heating: Heat to

    
     for 4–6 hours.
    
  • Quench: Pour into ice water. Extract with EtOAc.[1]

  • Outcome: The product is an ether-linked conjugate: 1-(2-(4-fluorophenoxy)ethyl)-2,6-dimethylmorpholine.[1][2]

Derivatization Logic & Pathway

The bromide is a versatile building block.[1] The diagram below illustrates how to branch from this intermediate into three major drug classes: Antifungals (Amorolfine-style), CNS Agents (Sigma receptor ligands), and metabolic probes.[1][2]

Derivatization Bromide CORE REAGENT: 4-(2-Bromoethyl)- 2,6-dimethylmorpholine Phenols Phenolic Coupling (Ar-OH) Bromide->Phenols K2CO3/DMF SN2 Amines Amine Coupling (R-NH2) Bromide->Amines DIEA/CH3CN SN2 Thiols Thiol Coupling (R-SH) Bromide->Thiols NaH/THF SN2 EtherDrugs Ether Analogs (e.g., Daphneolone derivs) Antifungal Activity Phenols->EtherDrugs AmineDrugs Diamine Scaffolds (e.g., Sigma Receptor Ligands) CNS Activity Amines->AmineDrugs ThioDrugs Thioether Linkers Metabolic Stability Probes Thiols->ThioDrugs

Figure 2: General derivatization strategies utilizing the bromide linker.[1][2]

References

  • Synthesis of 2,6-dimethylmorpholine precursors: Patent US4504363A: Preparation of cis-2,6-dimethylmorpholine.[1][2][3][4][5][6][7][8] Describes the cyclization of diisopropanolamine with sulfuric acid to yield high-cis content morpholines.[1][2]

  • Bromination Protocol (Appel Reaction context): BenchChem Protocols: Synthesis routes of 4-(2-Bromoethyl)morpholine.[1][2] Provides the baseline stoichiometry for converting morpholine-ethanols to bromides using

    
    .
    [1][2]
    
  • Medicinal Chemistry Applications (Antifungals): Zhang, X. et al. (2018).[1][2] Amorolfine hydrochloride preparation method.[1] Discusses the use of cis-2,6-dimethylmorpholine in synthesizing antifungal agents via alkylation.[1][2] [1][2]

  • Pharmacological Importance of the Moiety: Pieroni, M. et al. (2016).[1][2] Investigation on the Structure-Activity Relationships of Benzo[b]thiophene-2-carboxamides as Antimalarial Agents. Highlights the 2,6-dimethylmorpholine moiety as crucial for high potency and metabolic stability.[1][2] [1][2]

  • Daphneolone Analogs (Ether Coupling): Research on Daphneolone analogs: Demonstrates the specific use of the 2,6-dimethylmorpholine linker to replace phenyl groups in natural products to enhance fungicidal activity.[1][2][3] [1][2]

Sources

Application Note: 4-(2-Bromoethyl)-2,6-dimethylmorpholine in the Synthesis of API Intermediates

[1][2][3]

Executive Summary

The reagent 4-(2-Bromoethyl)-2,6-dimethylmorpholine (CAS: 42802-94-8 for HBr salt) serves as a critical electrophilic building block in medicinal chemistry.[1][2] It is primarily used to introduce the [2-(2,6-dimethylmorpholin-4-yl)ethyl] moiety into nucleophilic scaffolds (phenols, amines, thiols, and nitrogen heterocycles).[1][2]

This moiety is a strategic bioisostere of the standard N,N-diethylaminoethyl group found in many classic APIs.[1][2] The addition of the 2,6-dimethyl groups on the morpholine ring provides two distinct advantages:

  • Conformational Rigidity: The methyl groups (predominantly in the cis-equatorial conformation) lock the ring geometry, potentially enhancing receptor binding selectivity.[1][2]

  • Metabolic Stability: Steric hindrance around the nitrogen and oxygen atoms retards oxidative metabolism (N-dealkylation), extending the half-life of the resulting API.[1]

This guide details the mechanistic considerations (aziridinium intermediate), optimized alkylation protocols, and critical safety controls required for scalable synthesis.

Chemical Properties & Stereochemistry

The commercial reagent is typically derived from cis-2,6-dimethylmorpholine.[1] Understanding the stereochemistry is vital for regulatory compliance in API synthesis.[1]

PropertySpecification / Detail
Chemical Name 4-(2-Bromoethyl)-2,6-dimethylmorpholine Hydrobromide
Molecular Formula

Stereochemistry Predominantly cis-2,6 (meso).[1][2][3][4] The methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions.[1][2]
Appearance White to off-white crystalline solid (HBr salt); Colorless to pale yellow oil (Free Base).[1][2]
Solubility HBr Salt: Soluble in water, methanol, DMSO.[1][2] Free Base: Soluble in DCM, EtOAc, Toluene; limited water solubility.[2]
Stability The free base is unstable upon prolonged storage (self-alkylation/dimerization).[1][2] Always store as the HBr salt and liberate in situ or immediately prior to use.[1]

Mechanistic Insight: The Aziridinium Pathway

Unlike simple alkyl halides, 2-haloethyl amines react via a Spiro-Aziridinium Intermediate .[1] The nitrogen lone pair performs an intramolecular attack on the

12

This mechanism has two consequences:

  • Enhanced Reactivity: The strained aziridinium ring is highly electrophilic, reacting faster than a primary bromide.[2]

  • Hydrolysis Risk: In the presence of water/hydroxide, the aziridinium opens to form the amino-alcohol impurity.[1]

Diagram 1: Reaction Mechanism & Aziridinium Formation

ReactionMechanismStartFree Base Reagent(4-(2-Bromoethyl)-2,6-dimethylmorpholine)AziridiniumSpiro-AziridiniumIntermediate(Highly Electrophilic)Start->AziridiniumIntramolecular Cyclization(Fast)ProductAlkylated APIIntermediateAziridinium->ProductNucleophile (Nu-)AttackHydrolysisHydrolysis Impurity(Amino-Alcohol)Aziridinium->HydrolysisH2O / OH-(Side Reaction)

Caption: The nitrogen lone pair drives the formation of a reactive aziridinium salt.[1][2] Nucleophiles attack this intermediate to form the final product.[2][5]

Experimental Protocol: O-Alkylation of a Phenolic Scaffold

This protocol describes the synthesis of a generic ether intermediate, a common motif in sigma receptor antagonists and antifungal research.[1]

Target: Alkylation of 4-Chlorophenol (Model Nucleophile). Scale: 10 mmol.

Reagents
  • Substrate: 4-Chlorophenol (1.28 g, 10 mmol)

  • Reagent: 4-(2-Bromoethyl)-2,6-dimethylmorpholine HBr (3.33 g, 11 mmol, 1.1 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled (4.14 g, 30 mmol, 3.0 equiv)[1][2]
    
  • Solvent: Acetone (reagent grade, dried) or Acetonitrile (ACN).[1][2] Note: Acetone is milder; ACN is faster but requires temperature control.[1]

  • Catalyst: Potassium Iodide (KI) (0.16 g, 1 mmol, 10 mol%) - Optional, accelerates reaction via Finkelstein exchange.[1][2]

Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Charge: Add Acetone (40 mL).

  • Base Activation: Add the 4-Chlorophenol and

    
    . Stir at room temperature for 15 minutes to allow initial deprotonation (phenoxide formation).[1][2]
    
  • Reagent Addition: Add the 4-(2-Bromoethyl)-2,6-dimethylmorpholine HBr salt and KI (if using) directly to the suspension.

    • Expert Tip: Adding the salt directly is safer than freeing the base beforehand.[1] The excess carbonate will neutralize the HBr in situ.[1]

  • Reaction: Heat the mixture to reflux (

    
     for Acetone) with vigorous stirring.
    
    • Reaction Time: Typically 6–12 hours. Monitor by TLC or HPLC.[2]

    • Endpoint: Disappearance of phenol.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off inorganic solids (

      
      ).[2] Wash the filter cake with fresh acetone.
      
    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1N NaOH (2 x 20 mL) to remove unreacted phenol.[1][2]

    • Wash with Brine (20 mL), dry over

      
      , and concentrate.
      
    • Salt Formation (Recommended): Dissolve the free base oil in diethyl ether or ethanol and add HCl/Ether or Oxalic acid to precipitate the stable salt for storage.[1]

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Base Stoichiometry

Equivalents
1 eq neutralizes the HBr from the reagent; 1 eq deprotonates the phenol; 1 eq acts as a buffer.[1]
Temperature

Too low: Reaction stalls.[1] Too high (

): Risk of reagent dimerization (quaternization).[1][2]
Water Content Anhydrous (<0.1%)Water competes with the nucleophile for the aziridinium ion, forming the alcohol impurity.[1][2]

Workflow Visualization

Diagram 2: Synthesis Workflow

ProtocolWorkflowStep11. Charge Solvent & Base(Acetone + K2CO3)Step22. Add Nucleophile(Phenol/Amine)Step1->Step2Step33. Add Reagent (HBr Salt)Direct AdditionStep2->Step3Step44. Reflux (6-12h)Monitor via HPLCStep3->Step4Step55. Filtration & ConcentrationRemove inorganicsStep4->Step5Step66. Acid/Base ExtractionPurify Free BaseStep5->Step6Step77. Salt Formation(HCl or Fumarate)Step6->Step7

Caption: Standardized workflow for alkylation using the hydrobromide salt of the morpholine reagent.

Safety & Handling (HSE)

Warning: 4-(2-Bromoethyl)-2,6-dimethylmorpholine is a nitrogen mustard analog.[1][2] While less volatile than simple mustards, it is a potential vesicant and alkylating agent .[1][2]

  • Skin Contact: The free base can penetrate skin rapidly.[1] The aziridinium species can alkylate DNA. Double gloving (Nitrile) is mandatory. [1][2]

  • Inhalation: Handle only in a fume hood. The HBr salt is a dust hazard; the free base is a vapor hazard.

  • Decontamination: Spills should be treated with a solution of 10% aqueous sodium thiosulfate (reacts with the alkyl halide) or dilute ammonia.[1][2]

References

  • BenchChem. Synthesis routes of 4-(2-Bromoethyl)morpholine. Retrieved from .[2]

  • PubChem. 4-(2-bromoethyl)-2,6-dimethylmorpholine hydrobromide (Compound Summary). National Library of Medicine. Retrieved from .[2]

  • Sigma-Aldrich. 2,6-Dimethylmorpholine (Product Specification & Safety Data).[1][2] Retrieved from .[2]

  • ResearchGate. Morpholines: Synthesis and Biological Activity. Review of morpholine pharmacophores in medicinal chemistry. Retrieved from .

  • New Drug Approvals. Amorolfine (Structure and Synthesis). Discusses the cis-2,6-dimethylmorpholine scaffold in antifungal drugs. Retrieved from .[2]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine. The N-alkylation of 2,6-dimethylmorpholine with 1,2-dibromoethane is a foundational SN2 reaction, yet achieving high yields consistently requires careful control over competing reactions and reaction parameters. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the common challenges and significantly improve your synthetic outcomes.

Section 1: Reaction Fundamentals and Key Challenges

The primary synthetic route involves the nucleophilic substitution of a bromine atom from 1,2-dibromoethane by the secondary amine of 2,6-dimethylmorpholine. The core challenge in this synthesis is preventing a second substitution, where the desired product reacts with another molecule of 2,6-dimethylmorpholine, leading to the formation of the undesired dimer, 1,2-bis(2,6-dimethylmorpholino)ethane.

Primary Reaction and Major Side Reaction

reaction_pathway R1 2,6-Dimethylmorpholine P 4-(2-Bromoethyl)-2,6-dimethylmorpholine (Desired Product) R1->P SN2 Attack R2 1,2-Dibromoethane (Excess) R2->P SP 1,2-bis(2,6-dimethylmorpholino)ethane (Dimer Byproduct) P->SP Second SN2 Attack (Yield Loss) HBr + HBr Base Base (e.g., K2CO3) Base->R1 Deprotonation R1_copy->SP troubleshooting_workflow start Start Synthesis monitor Monitor Reaction (TLC/GC) start->monitor workup Work-up & Purify monitor->workup analyze Analyze Yield & Purity workup->analyze success High Yield & Purity (>80%) analyze->success Yes low_conversion Problem: Low Conversion (High Starting Material) analyze->low_conversion No dimer Problem: Dimer Byproduct (High Impurity) analyze->dimer No slow_rxn Problem: Sluggish Reaction analyze->slow_rxn No sol_conversion Solution: 1. Check Base (Anhydrous K2CO3) 2. Increase Temperature 3. Use Polar Aprotic Solvent (ACN) low_conversion->sol_conversion sol_dimer Solution: 1. Increase Excess of 1,2-Dibromoethane (5-10x) 2. Slow Addition of Amine dimer->sol_dimer sol_slow Solution: 1. Add Catalytic KI (0.1 eq) slow_rxn->sol_slow sol_conversion->start Re-run Experiment sol_dimer->start Re-run Experiment sol_slow->start Re-run Experiment

Technical Support Center: Synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthetic procedure. Here, we address common issues through a series of frequently asked questions and in-depth troubleshooting guides, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this synthesis?

A1: The most prevalent side reaction is the formation of the bis-alkylation product, 1,2-bis(2,6-dimethylmorpholino)ethane. This occurs when the desired product, 4-(2-Bromoethyl)-2,6-dimethylmorpholine, reacts with a second molecule of the starting material, 2,6-dimethylmorpholine. This is a classic issue in N-alkylation reactions using difunctional electrophiles.[1][2]

Q2: My reaction seems to stall, and the starting material is consumed, but the yield of the desired product is low. What could be the issue?

A2: This often points to two possibilities: either the formation of the bis-alkylation product as the major component or the formation of the hydrobromide salt of your starting amine. If the base used is insufficient or too weak, the HBr generated during the reaction will protonate the starting 2,6-dimethylmorpholine, rendering it non-nucleophilic and halting the reaction.[3]

Q3: Why is my crude product a sticky, hard-to-handle oil instead of a solid?

A3: The presence of impurities, particularly the bis-alkylation product and unreacted 1,2-dibromoethane, can prevent the crystallization of the desired product. The hydrobromide salt of the product can also appear as a viscous oil.[4] Effective purification is necessary to isolate the product in a pure, often crystalline, form.

Q4: Is it better to use 1,2-dibromoethane or 1,2-dichloroethane?

A4: 1,2-dibromoethane is generally preferred as the bromide ion is a better leaving group than chloride, leading to faster reaction rates. However, 1,2-dichloroethane can sometimes offer better selectivity towards the mono-alkylated product due to its lower reactivity, though it may require more forcing conditions (e.g., higher temperatures).[2] The choice may also depend on cost and availability.

Troubleshooting Guide: Side Reactions & Optimization

This section provides a deeper dive into specific experimental problems.

Problem 1: Low Yield Due to Bis-Alkylation Impurity

Q: My post-reaction analysis (TLC, GC-MS) shows a significant amount of a higher molecular weight, less polar byproduct. How can I confirm it's the bis-alkylation product and prevent its formation?

A: Causal Analysis & Confirmation: The bis-alkylation product, 1,2-bis(2,6-dimethylmorpholino)ethane, is formed when the nucleophilic nitrogen of the starting 2,6-dimethylmorpholine attacks the electrophilic carbon of the already-formed 4-(2-Bromoethyl)-2,6-dimethylmorpholine product. This side reaction is kinetically favored when the concentration of the starting amine is high relative to the alkylating agent.

  • Confirmation: The identity of this byproduct can be confirmed by mass spectrometry; its molecular weight will correspond to two units of 2,6-dimethylmorpholine linked by an ethyl bridge. In ¹H NMR, you would expect to see symmetrical signals for the morpholine rings and a characteristic singlet or a simple multiplet for the bridging ethylene protons.

Solutions & Scientific Rationale:

  • Stoichiometric Control: The most effective strategy is to use a large excess of 1,2-dibromoethane (e.g., 5-10 equivalents). This ensures that the 2,6-dimethylmorpholine is the limiting reagent and that any nucleophilic amine is more likely to encounter a molecule of 1,2-dibromoethane rather than the desired product. This approach maximizes the statistical probability of mono-alkylation.[1]

  • Slow Addition: Add the 2,6-dimethylmorpholine solution dropwise to a solution of 1,2-dibromoethane and the base. This maintains a low concentration of the amine throughout the reaction, starving the bis-alkylation side reaction.[2]

  • Choice of Base: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] These bases are effective at scavenging the HBr byproduct without competing in the alkylation reaction.

Problem 2: Formation of Quaternary Ammonium Salts

Q: I've observed a highly polar, water-soluble impurity that I suspect is a quaternary ammonium salt. What causes this and how can it be avoided?

A: Causal Analysis & Confirmation: Quaternization occurs when the tertiary amine of the desired product, 4-(2-Bromoethyl)-2,6-dimethylmorpholine, acts as a nucleophile and attacks a molecule of 1,2-dibromoethane. This "runaway" alkylation is more likely to happen at higher temperatures or with extended reaction times.[6]

  • Confirmation: Quaternary ammonium salts are often highly polar and may not be easily observed by standard silica gel TLC. They can sometimes be detected by LC-MS or by their characteristic signals in ¹H NMR, particularly the downfield shift of protons adjacent to the positively charged nitrogen.

Solutions & Scientific Rationale:

  • Temperature Control: Maintain a moderate reaction temperature (e.g., room temperature to 60 °C). Avoid excessive heating, which can accelerate the rate of quaternization.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC. Once the starting material is consumed, work up the reaction promptly to prevent the product from reacting further.

  • Stoichiometry: While an excess of 1,2-dibromoethane is used to prevent bis-alkylation, an extremely large excess coupled with high temperatures can favor quaternization. A careful balance must be found, typically in the range of 5-10 equivalents.

Reaction and Side Product Diagram

Below is a diagram illustrating the desired synthetic pathway and the two major side reactions discussed.

G cluster_reactants Reactants Morpholine 2,6-Dimethylmorpholine DesiredProduct 4-(2-Bromoethyl)-2,6-dimethylmorpholine (Desired Product) Morpholine->DesiredProduct Bromoethane 1,2-Dibromoethane (Excess) BisAlkylation 1,2-bis(2,6-dimethylmorpholino)ethane (Bis-alkylation Impurity) DesiredProduct->BisAlkylation + 2,6-Dimethylmorpholine QuatSalt Quaternary Ammonium Salt (Over-alkylation Impurity) DesiredProduct->QuatSalt + 1,2-Dibromoethane G Start Crude Reaction Analysis (TLC, GC-MS, NMR) CheckPurity Low Yield or Multiple Spots on TLC? Start->CheckPurity HighPurity High Purity & Yield Proceed to Purification CheckPurity->HighPurity No ImpurityPolarity Is the major impurity more or less polar than the product? CheckPurity->ImpurityPolarity Yes LessPolar Likely Cause: Bis-alkylation ImpurityPolarity->LessPolar Less Polar MorePolar Likely Cause: Quaternary Salt or Unreacted Amine Salt ImpurityPolarity->MorePolar More Polar SolutionLessPolar Solution: - Increase excess of 1,2-dibromoethane - Slow addition of amine - See Troubleshooting Problem 1 LessPolar->SolutionLessPolar SolutionMorePolar Solution: - Ensure sufficient, dry base - Control temperature - Reduce reaction time - See Troubleshooting Problem 2 MorePolar->SolutionMorePolar

Sources

"optimizing reaction conditions for 4-(2-Bromoethyl)-2,6-dimethylmorpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 4-(2-Bromoethyl)-2,6-dimethylmorpholine

Introduction: The Application Scientist’s Perspective

Welcome. If you are accessing this guide, you are likely encountering yield issues, dimerization impurities, or stability challenges with 4-(2-Bromoethyl)-2,6-dimethylmorpholine .

This compound is a critical "warhead" intermediate, often used to append the 2,6-dimethylmorpholine moiety to pharmaceutical scaffolds (e.g., kinase inhibitors) to improve solubility or metabolic stability. Unlike simple morpholine, the 2,6-dimethyl substitution introduces steric hindrance that alters the kinetics of N-alkylation.[1]

This guide moves beyond standard textbook protocols. It focuses on Process Control —how to manipulate stoichiometry, temperature, and phase behavior to favor the mono-alkylated product over the thermodynamic "gemini" dimer.

Module 1: The Reaction Workflow & Critical Pathways

The synthesis typically follows a nucleophilic substitution (


) pathway.[1] The primary challenge is the competing second alkylation, where the product reacts with another equivalent of amine.
Visualizing the Competitive Landscape

ReactionPathway SM1 2,6-Dimethyl- morpholine (Amine) Inter Transition State (Sterically Hindered) SM1->Inter Slow Addition SM2 1,2-Dibromoethane (Electrophile) SM2->Inter Large Excess (3-5 equiv) Prod Target Product: 4-(2-Bromoethyl)- 2,6-dimethylmorpholine Inter->Prod k1 (Slowed by Me groups) Dimer Impurity (Dimer): 1,2-Bis(2,6-dimethyl- morpholino)ethane Prod->Dimer + Amine (k2) (If Stoichiometry Fails)

Figure 1: Reaction pathway highlighting the kinetic competition between the desired mono-alkylation (k1) and the parasitic dimerization (k2).[1]

Module 2: Optimized Experimental Protocol

Objective: Maximize mono-alkylation while suppressing dimerization.

Reagents & Stoichiometry
ComponentEquiv.RoleOptimization Note
2,6-Dimethylmorpholine 1.0NucleophileUse cis-isomer enriched grade if stereochemistry is critical.[1]
1,2-Dibromoethane 4.0 - 5.0 ElectrophileCRITICAL: Must be in large excess to act as solvent/reactant.[1]
K₂CO₃ 2.5BaseMilled/Powdered form increases surface area for heterogeneous reaction.[1]
Acetonitrile (MeCN) SolventMediumPolar aprotic; promotes

.[1] Acetone is a viable alternative.[1]
Step-by-Step Methodology
  • Preparation (The "Inverse Addition"):

    • Charge the reaction vessel with 1,2-dibromoethane (4.0 equiv) , K₂CO₃ (2.5 equiv) , and MeCN (5 volumes) .

    • Heat the mixture to 50–60°C . Note: Higher temperatures increase the rate of dimerization.[1]

  • Controlled Addition:

    • Dissolve 2,6-dimethylmorpholine (1.0 equiv) in MeCN (2 volumes).

    • Add this solution to the dibromide mixture dropwise over 2–3 hours .

    • Why? This keeps the concentration of free amine low relative to the dibromide, statistically favoring the attack on the dibromide (Product formation) over the attack on the Product (Dimer formation).[1]

  • Workup (Purification Strategy):

    • Filter off inorganic salts.[1]

    • Crucial Step: Remove excess 1,2-dibromoethane via vacuum distillation.[1] Caution: 1,2-dibromoethane is carcinogenic; use a cold trap.

    • The residue is the Free Base .[1]

    • Stabilization: Dissolve the residue in diethyl ether or EtOAc and treat with HBr/acetic acid or HCl/dioxane to precipitate the salt. The salt is stable; the free base is not.[1][2]

Module 3: Troubleshooting & FAQs

Category A: Impurity Profile (Dimerization)[1]

Q: I am seeing >15% of the "Gemini" dimer (bis-alkylation) by LCMS. How do I fix this?

  • Root Cause: The local concentration of amine was too high relative to the dibromide.[1]

  • Solution 1 (Stoichiometry): Increase 1,2-dibromoethane to 5–6 equivalents.

  • Solution 2 (Process): Slow down the addition rate of the amine. If you dumped the reagents together all at once ("all-in" method), dimerization is inevitable.[1]

  • Solution 3 (Temperature): Lower the reaction temperature to 40°C. The activation energy for the second alkylation (dimerization) is typically higher; lower heat discriminates in favor of the mono-product.[1]

Category B: Low Conversion / Stalled Reaction

Q: The reaction stalls at 60% conversion after 24 hours. Adding more base doesn't help.

  • Root Cause: Steric hindrance from the 2,6-dimethyl groups is shielding the nitrogen nucleophile, making it sluggish compared to unsubstituted morpholine.

  • Solution: Add a Phase Transfer Catalyst (PTC).[1]

    • Add 5 mol% TBAI (Tetrabutylammonium iodide) or 18-Crown-6 .[1]

    • Mechanism:[3][4][5][6][7] This facilitates the Finkelstein reaction in situ (exchanging Br for I on the alkyl chain), creating a more reactive electrophile, or solubilizes the carbonate base.

Category C: Stability & Storage

Q: My product turned into a black tar after rotary evaporation.

  • Root Cause: The free base of 4-(2-bromoethyl)-2,6-dimethylmorpholine is thermally unstable.[1] It can undergo intermolecular quaternization (polymerization) or intramolecular cyclization upon heating.[1]

  • Solution:

    • Never heat the water bath above 40°C during solvent removal.[1]

    • Do not store as a free base. Convert it immediately to the Hydrobromide (HBr) or Hydrochloride (HCl) salt.[1] The salt form is a stable, crystalline solid that can be stored at room temperature (desiccated).[1]

Module 4: Decision Logic for Optimization

Use this logic tree to diagnose your specific failure mode.

TroubleshootingTree Start Start Diagnosis CheckYield Is Yield < 70%? Start->CheckYield CheckPurity Is Dimer > 5%? CheckYield->CheckPurity No (Yield is OK) StericIssue Steric Hindrance Issue CheckYield->StericIssue Yes StoichIssue Stoichiometry Issue CheckPurity->StoichIssue Yes Finished Proceed to Salt Formation CheckPurity->Finished No (Purity OK) AddIodide Action: Add 5 mol% TBAI (Finkelstein Cond.) StericIssue->AddIodide IncreaseDibromide Action: Increase Dibromide to 5.0 equiv StoichIssue->IncreaseDibromide SlowAdd Action: Slower Addition of Amine StoichIssue->SlowAdd

Figure 2: Troubleshooting logic tree for diagnosing yield and purity issues.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General procedures for N-alkylation of amines).

  • Ortiz, K. G.; Brusoe, A. T.; et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc.[1][8][9]2024 , 146, 29847–29856.[1][8][9] (Mechanistic insights into controlling mono- vs. bis-alkylation). [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89583, 4-(2-Bromoethyl)morpholine.[1] (Safety and physical property data). [1]

  • Sigma-Aldrich. Safety Data Sheet for 4-(2-Bromoethyl)morpholine hydrobromide. (Handling of carcinogens and sensitizers).[1]

Sources

Technical Support Center: Alkylation Reactions with 4-(2-Bromoethyl)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-(2-bromoethyl)-2,6-dimethylmorpholine in alkylation reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental outcomes, empowering you to optimize your reactions for higher yield and purity.

Introduction to the Reagent

4-(2-Bromoethyl)-2,6-dimethylmorpholine is a valuable reagent for introducing a dimethylmorpholinoethyl moiety onto a nucleophile. The cis-2,6-dimethyl substitution provides unique steric and conformational properties that can be advantageous in medicinal chemistry.[1][2] However, like all bifunctional reagents (containing both a tertiary amine and an alkyl halide), it presents a unique set of challenges. The primary reaction is typically a nucleophilic aliphatic substitution (S_N2), but competing side reactions often lead to complex product mixtures.[3] This guide will help you navigate and suppress these unwanted pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with a primary/secondary amine is yielding a mixture of mono-, di-, and even tri-alkylated products. Why is it so difficult to achieve selective mono-alkylation?

A1: The Challenge of Over-alkylation

This is the most common issue when alkylating primary or secondary amines and is often described as a "runaway reaction."[4] The root cause lies in the relative nucleophilicity of the amines in your reaction flask.

  • Causality: The product of your first alkylation (a secondary or tertiary amine) is often more nucleophilic than your starting amine.[4][5] This is because the newly added alkyl group is electron-donating, which increases the electron density on the nitrogen, making it a more potent nucleophile. Consequently, as soon as the desired product is formed, it begins to compete with the starting material for the remaining 4-(2-bromoethyl)-2,6-dimethylmorpholine, leading to polyalkylation.[6]

Troubleshooting & Mitigation Strategies:

  • Manipulate Stoichiometry: The most straightforward approach is to use a large excess (5- to 10-fold) of the starting amine relative to the alkylating agent.[6] This ensures that the alkylating agent is statistically more likely to encounter a molecule of the starting amine than the more reactive product.

  • Slow Addition & Dilution: Adding the alkylating agent slowly to a dilute solution of the amine can help maintain a low instantaneous concentration of the electrophile, favoring reaction with the most abundant nucleophile (the starting amine).[7]

  • Alternative Synthetic Routes: If polyalkylation remains intractable, consider a different strategy altogether, such as reductive amination, which is a superior method for controlled amine synthesis.[4] Another option is to use a protecting group on the starting amine, perform the alkylation, and then deprotect.[7]

Q2: I'm observing a significant byproduct with a mass corresponding to the loss of HBr (M-81) from my starting material. What is this byproduct and how can I prevent it?

A2: Competition from E2 Elimination

You are likely generating 4-vinyl-2,6-dimethylmorpholine via an E2 (bimolecular elimination) reaction. In this pathway, a base removes a proton from the carbon adjacent to the bromine (the β-carbon), and the bromide is eliminated simultaneously, forming a double bond.[8]

  • Causality: While primary alkyl halides like yours strongly favor S_N2 substitution, the outcome is a competition between substitution and elimination.[8][9] This balance is heavily influenced by the reaction conditions. Strong, sterically hindered bases (e.g., potassium tert-butoxide) preferentially act as bases rather than nucleophiles and will favor the E2 pathway.[10] High temperatures also significantly favor elimination over substitution.[10]

Troubleshooting & Mitigation Strategies:

  • Choice of Base: Use a weaker, non-hindered base. Carbonates (K₂CO₃, Cs₂CO₃) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred as they are sufficiently basic to neutralize the HBr formed during substitution but are less likely to promote E2 elimination.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C is advisable.

  • Solvent Selection: Use polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF). These solvents are known to accelerate S_N2 reactions without strongly promoting E2 pathways, unlike ethanol which can favor elimination.[10]

ParameterTo Favor Substitution (S_N2)To Favor Elimination (E2)
Base Weak, non-hindered (e.g., K₂CO₃)Strong, hindered (e.g., t-BuOK)
Temperature Low (e.g., 0 °C to RT)High
Solvent Polar aprotic (e.g., ACN, DMF)Ethanol
Substrate Primary (as in this case)Tertiary

Table 1: General conditions influencing the competition between substitution and elimination reactions.[8][10]

Q3: My product appears to be unstable under the reaction conditions. I've identified byproducts that suggest fragmentation of my alkylated nucleophile. What is the mechanism?

A3: Quaternization followed by Hofmann Elimination

This is a multi-step degradation pathway. First, your desired N-alkylated product (which is a tertiary amine) is further alkylated by another molecule of 4-(2-bromoethyl)-2,6-dimethylmorpholine. This is an over-alkylation step that forms a quaternary ammonium salt .[3]

  • Causality: This quaternary salt is now a good leaving group. Under basic conditions and with heating, this intermediate can undergo a Hofmann elimination.[11][12] In this E2 reaction, a base removes a β-hydrogen from one of the alkyl groups on the nitrogen, leading to the formation of an alkene and a neutral tertiary amine.[13][14] The "Hofmann Rule" predicts that the least substituted, and therefore least stable, alkene will be the major product due to steric factors.[11][13]

Troubleshooting & Mitigation Strategies:

  • Strict Stoichiometric Control: Avoid using an excess of the alkylating agent. It is often better to use a slight excess of the nucleophile to ensure all the 4-(2-bromoethyl)-2,6-dimethylmorpholine is consumed before it can react with the product.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. The quaternary salt will have a different polarity and a higher mass. Stop the reaction as soon as the starting material is consumed to minimize the formation of this byproduct.

  • Minimize Heat: As with E2 elimination of the starting material, higher temperatures will accelerate the Hofmann elimination step.[13] Maintain the lowest effective reaction temperature.

Byproduct_Pathways Start Reagents: Nucleophile (Nu-H) + 4-(2-Bromoethyl)-2,6-dimethylmorpholine Desired Desired Product (S_N2 Reaction) Start->Desired S_N2 Elimination E2 Elimination Byproduct Start->Elimination E2 (Strong Base/Heat) Overalkylated Over-alkylation Product Desired->Overalkylated S_N2 (Excess Alkylating Agent) QuatSalt Quaternary Ammonium Salt Overalkylated->QuatSalt S_N2 Hofmann Hofmann Elimination Byproducts (Alkene + Amine) QuatSalt->Hofmann E2 (Base/Heat)

Caption: Competing reaction pathways in alkylations.

Q4: How can I reliably identify and quantify the byproducts in my reaction mixture?

A4: Analytical Techniques for Reaction Monitoring

A robust analytical methodology is critical for effective troubleshooting. You cannot solve a problem you cannot see.

  • Expertise: A combination of chromatographic and spectroscopic methods is required for a complete picture.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for identifying volatile and semi-volatile byproducts, particularly the E2 elimination product (4-vinyl-2,6-dimethylmorpholine) and unreacted starting material. GC-MS provides both retention time for quantification and a mass spectrum for structural confirmation.[15]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is more versatile for analyzing the desired product and less volatile, more polar byproducts like over-alkylated products and quaternary salts. It is the primary tool for monitoring reaction progress.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of your final purified product and any isolated byproducts. The appearance of vinyl protons (~5-6 ppm in ¹H NMR) would be a clear indicator of elimination byproducts.

Experimental Protocol: Sample Analysis by GC-MS

  • Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture by diluting it in a suitable solvent like ethyl acetate or dichloromethane (1 mL). If your reaction contains non-volatile salts (like K₂CO₃), you may need to perform a simple aqueous workup of the aliquot first. Dry the organic layer over Na₂SO₄.

  • Dilution: Prepare a dilution of the sample in the chosen solvent. A concentration of ~1 mg/mL is a good starting point. Proper selection of the dilution solvent is crucial to ensure solubility and prevent side reactions during analysis.[15]

  • Injection: Inject 1 µL of the diluted sample into the GC-MS. Use a standard temperature program, for example:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Hold: Hold at 280 °C for 5 minutes.

  • Data Analysis: Analyze the resulting chromatogram. Identify peaks corresponding to starting material, desired product, and potential byproducts by their mass spectra. The relative peak areas can provide a semi-quantitative measure of the reaction composition.[15]

Troubleshooting_Workflow Start Analyze reaction mixture (LC-MS, GC-MS) CheckPurity Is the desired product the major component? Start->CheckPurity Success Reaction Successful. Proceed to workup. CheckPurity->Success Yes IdentifyByproduct Identify major byproducts by mass CheckPurity->IdentifyByproduct No MassPoly Mass = Multiple Alkylations? IdentifyByproduct->MassPoly MassElim Mass = Loss of HBr? MassPoly->MassElim No SolPoly Solution: - Use large excess of nucleophile - Slow addition of alkylating agent MassPoly->SolPoly Yes MassFrag Mass = Fragmentation? MassElim->MassFrag No SolElim Solution: - Use weaker, non-hindered base - Lower reaction temperature MassElim->SolElim Yes SolFrag Solution: - Use slight excess of nucleophile - Monitor reaction closely - Avoid high temperatures MassFrag->SolFrag Yes Other Consult further literature for other possibilities MassFrag->Other No

Caption: Logical workflow for troubleshooting byproduct formation.

References

  • Kim, M., Kim, J., & Chung, H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(19), 6614. [Link]

  • Wikipedia. Hofmann elimination. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Chemistry Steps. Substitution and Elimination Reactions. [Link]

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]

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  • Wang, H., et al. (2021). Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. Journal of the American Chemical Society, 143(3), 1516–1527. [Link]

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  • Chen, Y., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Proteomics. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

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  • Li, J., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6265. [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2-Bromoethyl)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation of 4-(2-Bromoethyl)-2,6-dimethylmorpholine. In the absence of extensive public spectral data for this specific molecule, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By applying fundamental principles of mass spectrometry and comparing with known fragmentation patterns of analogous structures, we can build a reliable model for identifying and characterizing this compound. This guide will compare a hard ionization technique, Electron Ionization (EI), with a soft ionization technique, Electrospray Ionization (ESI), to provide a comprehensive analytical perspective.

Introduction to the Analyte and Analytical Rationale

4-(2-Bromoethyl)-2,6-dimethylmorpholine is a substituted heterocyclic compound with potential applications as a building block in pharmaceutical synthesis and materials science. Accurate structural confirmation and purity assessment are critical milestones in its synthesis and application. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and detailed structural information based on the molecule's fragmentation pattern.

The structure of 4-(2-Bromoethyl)-2,6-dimethylmorpholine presents several key features that will dictate its fragmentation behavior:

  • A tertiary amine within the morpholine ring, which is a prime site for alpha-cleavage.

  • An ether linkage also within the ring, susceptible to cleavage.

  • A bromo-alkane moiety, characterized by a weak Carbon-Bromine bond and a distinct isotopic signature.

This guide will focus on predicting the fragmentation cascade under Electron Ionization (EI), a high-energy technique that induces extensive and reproducible fragmentation, providing a structural "fingerprint." This will be contrasted with Electrospray Ionization (ESI), a soft ionization method that typically yields the intact protonated molecule, confirming molecular weight.[1][2]

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Electron Ionization (70 eV) begins by ejecting an electron from the molecule to form a high-energy molecular ion (M•+).[2][3] This radical cation is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.[4] The molecular weight of 4-(2-Bromoethyl)-2,6-dimethylmorpholine (C8H16BrNO) is approximately 237.12 g/mol .

The Molecular Ion (M•+)

A key characteristic of any bromine-containing compound is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[5] This results in a distinctive molecular ion signal appearing as a pair of peaks of almost equal intensity, two mass units apart (M•+ and [M+2]•+).[6][7]

  • m/z 237: Corresponding to [C8H16⁷⁹BrNO]•+

  • m/z 239: Corresponding to [C8H16⁸¹BrNO]•+

The observation of this 1:1 isotopic doublet is the first and most crucial piece of evidence for the presence of a single bromine atom in the molecule.

Major Fragmentation Routes

The following pathways represent the most probable fragmentation events for the molecular ion.

  • Loss of a Bromine Radical (C-Br Bond Cleavage): The C-Br bond is one of the weakest in the molecule, making its cleavage a highly favorable process.[6] This fragmentation results in the loss of a bromine radical (•Br), leading to a cation at m/z 158. This is often one of the most abundant peaks in the spectrum.

    [C8H16BrNO]•+ → [C8H16NO]+ + •Br

    • m/z 158: [M-Br]+

  • Alpha-Cleavage adjacent to Nitrogen: Tertiary amines are highly susceptible to alpha-cleavage, where a bond adjacent to the C-N bond is broken. The largest substituent is preferentially lost.[8][9] In this case, cleavage of the ethyl-bromide group is a dominant pathway. This leads to the formation of a stable, resonance-stabilized 2,6-dimethylmorpholinium ion.

    [C8H16BrNO]•+ → [C6H12NO]+ + •CH2Br

    • m/z 114: [2,6-dimethylmorpholine]+ fragment

  • Ring Opening and Fragmentation: The morpholine ring itself can undergo fragmentation. This can be initiated by alpha-cleavage at other positions or through charge-site-initiated ring opening. Based on the fragmentation of 2,6-dimethylmorpholine itself, we can predict characteristic fragments.[10] A common fragmentation for morpholines is the loss of the morpholine unit itself in larger molecules, or cleavage leading to smaller, stable fragments.[11][12] For instance, cleavage of the C-O bond followed by C-C bond scission can lead to various smaller ions.

  • Cleavage of the Ethyl Sidechain: Scission of the bond between the nitrogen and the ethyl group can occur, leading to a bromoethyl radical and the 2,6-dimethylmorpholine radical cation, although the alpha-cleavage mentioned above is generally more favorable.

The predicted fragmentation pathways are visualized in the diagram below.

G cluster_0 Major Fragmentation Pathways (EI) M 4-(2-Bromoethyl)-2,6-dimethylmorpholine [M]•+ m/z 237/239 F1 [M - Br]+ m/z 158 M->F1 - •Br F2 [2,6-dimethylmorpholine]+ m/z 114 M->F2 - •CH2Br (Alpha-Cleavage) F4 [CH2Br]+ m/z 93/95 M->F4 - C6H12NO• (Alpha-Cleavage) F3 [CH2=N(CH3)CH2CH(CH3)O]+ m/z 100 F2->F3 - CH2 (Ring Cleavage) caption Predicted EI fragmentation of 4-(2-Bromoethyl)-2,6-dimethylmorpholine.

Caption: Predicted EI fragmentation of 4-(2-Bromoethyl)-2,6-dimethylmorpholine.

Summary of Predicted EI Fragments

The following table summarizes the key ions expected in the electron ionization mass spectrum.

m/z (mass-to-charge)Proposed Fragment IonPathwayNotes
237/239[C8H16BrNO]•+Molecular IonCharacteristic 1:1 isotopic doublet confirms one Br atom.[5][6]
158[C8H16NO]+Loss of •BrLoss of a bromine radical. Often a high-abundance peak.
114[C6H12NO]+Alpha-cleavageFormation of the stable 2,6-dimethylmorpholinium ion.
93/95[CH2Br]+Alpha-cleavageBromomethyl cation, showing the 1:1 Br isotope pattern.
57[C3H7N]+ / [C4H9]+Ring FragmentationSmaller fragments arising from the breakdown of the morpholine ring.

Comparison with Electrospray Ionization (ESI-MS)

Electrospray ionization is a "soft" ionization technique that imparts very little excess energy to the analyte.[1] It is ideal for polar and thermally labile molecules and is typically coupled with liquid chromatography (LC).

Expected ESI Spectrum

Unlike EI, ESI generates ions directly from a solution phase. For 4-(2-Bromoethyl)-2,6-dimethylmorpholine, which contains a basic nitrogen atom, ionization will occur via protonation in a positive ion mode.

  • Expected Ion: The dominant ion will be the protonated molecule, [M+H]+.

  • Minimal Fragmentation: In a standard ESI-MS experiment, little to no fragmentation is expected. This provides a clear and unambiguous determination of the molecular weight.

  • Isotopic Pattern: The [M+H]+ ion will also exhibit the characteristic 1:1 isotopic pattern at m/z 238 and 240, confirming the presence of bromine.

    • m/z 238: [C8H17⁷⁹BrNO]+

    • m/z 240: [C8H17⁸¹BrNO]+

Tandem Mass Spectrometry (ESI-MS/MS)

While a standard ESI spectrum lacks structural detail, this can be obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]+ ion (m/z 238/240) is isolated and then fragmented by collision-induced dissociation (CID). The fragmentation in ESI-MS/MS of a protonated molecule often differs from EI. Common fragmentations for morpholine derivatives in ESI-MS/MS include the neutral loss of the entire morpholine ring or parts of it.[11][12]

Comparative Summary: EI-MS vs. ESI-MS
FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Primary Ion Molecular Ion (Radical Cation) [M]•+Protonated Molecule [M+H]+
Fragmentation Extensive, provides a structural "fingerprint".Minimal to none (requires MS/MS for fragmentation).[1]
Key Information Detailed structural information from fragments.Unambiguous molecular weight determination.
Typical Inlet Gas Chromatography (GC)Liquid Chromatography (LC) or Direct Infusion
Best For Volatile, thermally stable compounds. Structural elucidation.Polar, non-volatile, large molecules.[1]

Experimental Protocols

To validate the predicted fragmentation, the following experimental workflows are recommended.

Protocol for GC-EI-MS Analysis

This protocol is designed to acquire a detailed fragmentation pattern for structural elucidation.

G cluster_workflow GC-EI-MS Experimental Workflow A 1. Sample Preparation Dissolve 1 mg of sample in 1 mL of Dichloromethane. B 2. GC Separation Inject 1 µL into a GC with a non-polar column (e.g., DB-5ms). A->B C 3. Temperature Program Start at 50°C, ramp to 280°C at 10°C/min. B->C D 4. Ionization Enter MS ion source. Ionize with 70 eV electrons. C->D E 5. Mass Analysis Scan m/z range 40-400 using a quadrupole analyzer. D->E F 6. Data Analysis Compare the resulting spectrum with predicted fragmentation patterns. E->F caption Workflow for obtaining an EI mass spectrum.

Caption: Workflow for obtaining an EI mass spectrum.

  • Sample Preparation: Prepare a 1 mg/mL solution of 4-(2-Bromoethyl)-2,6-dimethylmorpholine in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Gas Chromatography (GC):

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., Agilent 7890/5977).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., HP-5ms).

    • Injection: 1 µL injection, splitless mode. Inlet temperature: 250°C.

    • Oven Program: Initial temperature 50°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40 - 450.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak. Look for the M•+/[M+2]•+ doublet and key fragment ions as predicted.

Protocol for LC-ESI-MS Analysis

This protocol is designed to confirm the molecular weight of the compound.

  • Sample Preparation: Prepare a 10 µg/mL solution of the sample in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid is crucial for promoting protonation.

  • Liquid Chromatography (LC):

    • Instrument: LC system coupled to an ESI-MS (e.g., Waters ACQUITY UPLC with a Q-Tof mass spectrometer).

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100 - 500.

  • Data Analysis: Extract the ion chromatogram for m/z 238 and 240. The mass spectrum should show a clean signal corresponding to the [M+H]+ ion with the characteristic bromine isotopic pattern.

Conclusion

The mass spectrometric analysis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine can be effectively approached using a combination of predictive knowledge and complementary ionization techniques. Electron Ionization is predicted to yield a rich fragmentation pattern, providing definitive structural evidence through characteristic losses of the bromine atom and alpha-cleavage at the morpholine nitrogen. Key fragments are expected at m/z 237/239 (M•+), 158 ([M-Br]+), and 114 ([2,6-dimethylmorpholine]+). In contrast, Electrospray Ionization will provide unambiguous confirmation of the molecular weight via the protonated molecule [M+H]+ at m/z 238/240.

By employing both GC-EI-MS for structural fingerprinting and LC-ESI-MS for molecular weight confirmation, researchers can achieve a comprehensive and robust characterization of this molecule, ensuring its identity and purity for downstream applications in research and development.

References

  • Benchchem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog.
  • Gómez-Ramos, M. M., & Fernández-Alba, A. R. (n.d.). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. University of Barcelona.
  • Benchchem. (n.d.). Synthesis routes of 4-(2-Bromoethyl)morpholine.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane.
  • ChemHelp ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. YouTube.
  • Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of 1,2-dibromoethane.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Khmel'nitskii, R. A., & Polyakova, A. A. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • NIST. (n.d.). Morpholine, 2,6-dimethyl-. NIST WebBook.
  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

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"analytical methods for determining purity of 4-(2-Bromoethyl)-2,6-dimethylmorpholine"

[1][2][3]

Executive Summary & Strategic Analysis

4-(2-Bromoethyl)-2,6-dimethylmorpholine (often handled as the hydrobromide salt) is a critical alkylating intermediate used in the synthesis of morpholine-based pharmaceuticals (e.g., Amorolfine) and agrochemicals (e.g., Fenpropimorph).[1][2] Its analysis presents a unique triad of challenges:

  • Stereoisomerism: The 2,6-dimethylmorpholine moiety exists as cis and trans diastereomers.[2] The biological activity of final APIs often depends strictly on the cis-configuration, making the cis/trans ratio a Critical Quality Attribute (CQA).

  • Thermal Instability: The 2-bromoethyl side chain is a reactive electrophile.[1][2] At high temperatures (GC injection ports), it can undergo intramolecular cyclization to form a quaternary aziridinium ion or eliminate HBr to form the vinyl analogue.[3]

  • Detection Limits: The molecule lacks a strong chromophore, rendering standard HPLC-UV at 254 nm ineffective.[2]

This guide details three orthogonal analytical workflows designed to overcome these hurdles, prioritizing Gas Chromatography (GC) for isomer resolution and Liquid Chromatography-Mass Spectrometry (LC-MS) for stability and sensitivity.[2]

Chemical Context & Impurity Profiling[2][3][4][5][6]

Understanding the synthesis pathway is essential for predicting impurities. The compound is typically synthesized by alkylating 2,6-dimethylmorpholine with 1,2-dibromoethane.[1][2]

Impurity & Degradation Pathway Diagram[1][3][4]

ImpurityPathwaysSMStarting Material2,6-Dimethylmorpholine(cis/trans mixture)ProductTarget Analyte4-(2-Bromoethyl)-2,6-dimethylmorpholineSM->Product AlkylationReagent1,2-DibromoethaneReagent->ProductImp1Impurity AVinyl Analogue(Elimination Product)Product->Imp1 Heat/Base (-HBr)Imp2Impurity BBis-morpholine Dimer(Over-alkylation)Product->Imp2 + SM (Dimerization)Imp3Impurity CHydrolysis Product(Alcohol form)Product->Imp3 + H2O (Hydrolysis)

Figure 1: Synthesis and degradation pathways leading to key impurities.[1][2] Note that Impurity A is a common artifact in high-temperature GC analysis.[1][2]

Method A: Capillary GC-FID (The Resolution Standard)[1][2]

Objective: Quantification of cis/trans isomeric ratio and volatile organic impurities. Why: GC offers superior resolution for diastereomers compared to standard HPLC. Caveat: Strict temperature control is required to prevent on-column degradation.[1][2]

Protocol 1: Low-Thermal-Stress GC-FID

This protocol uses a base-deactivated liner and a specialized amine-column to prevent peak tailing and degradation.[1][2]

Instrument: GC with Flame Ionization Detector (FID). Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm x 5 µm).[1][2] Thick film is required for retention of volatile amines.

ParameterSettingRationale
Inlet Temp 200°CKept low to minimize HBr elimination (vinyl formation).
Injection Mode Split (20:1)Prevents column overload; improves peak shape.[2]
Liner Base-Deactivated WoolNeutralizes active sites that catalyze degradation.[1][2]
Carrier Gas Helium @ 1.5 mL/minConstant flow mode.[2]
Oven Program 60°C (1 min) → 10°C/min → 220°C (5 min)Slow ramp separates cis (early) and trans (late) isomers.[2]
Detector (FID) 250°CStandard for hydrocarbon response.[2]
Sample Prep Dissolve 10 mg in 1 mL Dichloromethane (DCM) . Add 10 µL Triethylamine (TEA).[2]TEA neutralizes the HBr salt, freeing the volatile free base.[3]

Self-Validating Check: Inject the sample at inlet temperatures of 200°C and 250°C. If the peak area of the vinyl impurity (Impurity A) increases significantly at 250°C, your method is inducing degradation. Use the lower temperature.

Method B: HPLC-CAD or LC-MS (The Stability Standard)[1][2][3]

Objective: Purity assay of the salt form without thermal stress; detection of non-volatile dimers. Why: The analyte has weak UV absorbance (only end-absorption <210 nm).[1][2] Standard UV detectors will suffer from baseline drift and poor sensitivity.[2] Solution: Use Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) . If only UV is available, use a phosphate buffer to suppress silanol activity and monitor at 205 nm.[3]

Protocol 2: Reverse-Phase LC-MS (ESI+)

Instrument: HPLC/UHPLC with Single Quadrupole MS.[1][2] Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm.[3]

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-1 min) → 90% B (10 min) → 90% B (12 min)
Flow Rate 0.3 mL/min
Column Temp 30°C
Detection MS ESI+ (SIM mode: m/z 222/224 for analyte)

Key Advantage: The bromine isotope pattern (1:1 ratio of m/z 222 and 224) provides an instant confirmation of the product identity and helps distinguish it from non-brominated impurities (like the starting material, m/z 116).[3]

Method C: Quantitative NMR (qNMR) (The Absolute Reference)[4]

Objective: Determination of absolute purity (Assay) and confirmation of cis/trans ratio without separation bias. Why: Chromatography relies on reference standards which may not be available for every impurity.[2] qNMR is a primary method.[2]

Protocol 3: 1H-qNMR[1][2][3]
  • Solvent: DMSO-d6 (prevents reaction with solvent, good solubility for salts).[2]

  • Internal Standard: Maleic Acid (traceable purity >99.9%) or Dimethyl Sulfone.[2]

  • Key Signals:

    • Methyl Doublets: cis-isomer methyls appear upfield (~1.1 ppm); trans-isomer methyls are distinct.[1][2]

    • Bromoethyl triplets: Distinct CH2-Br triplets at ~3.6 ppm.[1][2]

  • Calculation: Compare the integral of the analyte's methine or methylene protons to the internal standard's protons.

Comparative Analysis & Decision Matrix

FeatureGC-FIDLC-MSqNMR
Isomer Resolution Excellent (Baseline separation of cis/trans)Moderate (Requires C30 or chiral column for full separation)Good (Distinct chemical shifts)
Sensitivity High (for volatile impurities)Very High (Trace analysis)Low (LOD ~0.1%)
Stability Risk High (Thermal degradation potential)Low (Room temp analysis)Low (Non-destructive)
Cost LowHighMedium
Primary Use Routine Process Control (IPC)Final Product Release (Purity)Reference Standard Qualification
Method Selection Workflow

MethodSelectionStartStart: Purity AnalysisQ1Is cis/trans ratio required?Start->Q1NMRMethod C: qNMR(For Absolute Assay)Start->NMRReference Std QualQ2Is the sample thermally stable?Q1->Q2No (General Purity)GCMethod A: GC-FID(Use Base-Deactivated Liner)Q1->GCYes (High Res)Q2->GCYesLCMethod B: LC-MS / CAD(C18 or C30 Column)Q2->LCNo (Degrades >150°C)

Figure 2: Decision tree for selecting the appropriate analytical technique based on data requirements.

References

  • Singer, G. M., & Singer, S. S. (1979).[3][4] Isolation of Gram Quantities of Configurational Isomers of Cyclic Nitrosamines by Preparative Liquid Chromatography. Journal of Chemical Ecology. Link[3]

  • BenchChem. (2025).[2][5] Synthesis routes of 4-(2-Bromoethyl)morpholine. BenchChem Technical Guides. Link

  • Fisher Scientific. (2025).[2] Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column.[6] Application Note. Link

  • Sigma-Aldrich. (2025).[1][2] 2,6-Dimethylmorpholine Product Specification & Safety Data Sheet. Link[3]

  • ResearchGate. (2018).[2] Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by GC-MS. Journal of Analytical Methods in Chemistry. Link

A Senior Application Scientist's Guide to 4-(2-Bromoethyl)-2,6-dimethylmorpholine: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the morpholine scaffold is a privileged structure, integral to a multitude of approved therapeutics.[1] Its N-functionalization is a cornerstone of molecular design, allowing for the precise tailoring of pharmacological and pharmacokinetic profiles. This guide provides an in-depth technical comparison of 4-(2-Bromoethyl)-2,6-dimethylmorpholine , a specialized alkylating agent, against its common alternatives. We will explore how the strategic inclusion of cis-2,6-dimethyl groups offers distinct advantages in terms of lipophilicity, steric control, and overall synthetic strategy, providing researchers with a powerful tool for creating next-generation therapeutics.

The Strategic Importance of the 2,6-Dimethylmorpholine Moiety

The morpholine ring is a versatile building block in drug discovery, but the introduction of substituents onto the ring itself elevates its utility.[2] The presence of two methyl groups at the C2 and C6 positions, particularly in the cis conformation, is not a trivial modification. This substitution imparts several key characteristics to the reagent and the final molecule:

  • Enhanced Lipophilicity: The addition of two methyl groups increases the carbon-to-heteroatom ratio, rendering the moiety more lipophilic or "fat-loving."[3] This is a critical parameter in drug design, as it directly influences a compound's ability to cross cellular membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

  • Steric Influence: The methyl groups act as steric shields, influencing the conformational preference of the morpholine ring and affecting how the molecule interacts with biological targets like enzymes and receptors.[6] In synthesis, this steric bulk can prevent undesirable side reactions at nearby functional groups.

  • Metabolic Stability: Substitution adjacent to the nitrogen and oxygen atoms can hinder enzymatic degradation, potentially increasing the in vivo half-life of the final drug compound.

For these reasons, the cis-2,6-dimethylmorpholine scaffold is often preferred over the unsubstituted parent ring for many applications, particularly in the development of crop protection agents and pharmaceuticals where specific stereochemistry is key to efficacy.[7]

Comparative Analysis of Alkylating Agents

The primary function of 4-(2-Bromoethyl)-2,6-dimethylmorpholine is to introduce the -(CH2)2-N(CH(CH3)CH2)2O fragment via N-alkylation of a suitable nucleophile (e.g., an amine, phenol, or thiol). The choice of alkylating agent is critical and can significantly impact reaction efficiency, yield, and purity.

Feature4-(2-Bromoethyl)-2,6-dimethylmorpholine 4-(2-Bromoethyl)morpholine 4-(2-Chloroethyl)morpholine
Reactivity Good. The C-Br bond is sufficiently labile for SN2 reactions under standard basic conditions.[8]Similar to the dimethylated analog; a reliable alkylating agent.Lower. The C-Cl bond is stronger and less reactive than C-Br, often requiring harsher conditions (higher temperatures, stronger bases) to achieve comparable reaction rates.[9]
Lipophilicity Contribution High. The two methyl groups significantly increase the lipophilicity of the introduced moiety.[3][10]Moderate. Provides a standard morpholinoethyl group.Moderate. Identical to the bromo-analogue in terms of the final appended group.
Steric Hindrance Moderate. The cis-dimethyl groups provide steric bulk that can influence selectivity at the target molecule.Low. Minimal steric hindrance around the morpholine nitrogen.Low. Identical to the bromo-analogue.
Side Reaction Profile Favorable. Steric hindrance can prevent over-alkylation on the target nucleophile. The reagent itself is stable under typical alkylation conditions.Prone to over-alkylation in some cases, especially with highly reactive nucleophiles.[11]Similar to the bromo-analogue, but harsher conditions may lead to more degradation byproducts.
Solubility Excellent in a wide range of organic solvents due to its increased non-polar character.[12]Good solubility in common organic solvents.Good solubility in common organic solvents.[13]
Typical Use Case When precise tuning of lipophilicity and steric profile is required for optimizing a drug candidate's ADME properties.General-purpose introduction of a morpholinoethyl group where lipophilicity is not a primary concern.Cost-sensitive applications where lower reactivity can be tolerated, or when the corresponding hydrochloride salt is preferred for handling.[14][15]

Key Advantages in Synthesis: Causality and Experimental Choices

Advantage 1: Modulating Physicochemical Properties for Drug Design

A central challenge in drug discovery is optimizing a molecule's properties to be "just right"—sufficiently water-soluble for formulation but lipophilic enough for membrane permeation. The 2,6-dimethylmorpholine group provides a significant advantage by increasing lipophilicity compared to the standard morpholine.

  • Causality: Lipophilicity, often measured as logP or logD, is directly related to the non-polar surface area of a molecule.[4] The two additional methyl groups on the morpholine ring contribute to this non-polar surface, predictably increasing the logP of the final compound.

  • Experimental Choice: A medicinal chemist would select 4-(2-Bromoethyl)-2,6-dimethylmorpholine over its unsubstituted counterpart when early ADME screening indicates that a lead compound is too polar and suffers from poor membrane permeability. This single, strategic change can improve oral bioavailability without a complete redesign of the core pharmacophore.

Advantage 2: Steric Control to Enhance Selectivity

In the synthesis of complex molecules with multiple nucleophilic sites, achieving selective alkylation at the desired position is paramount.

  • Causality: The methyl groups flanking the morpholine ring occupy a defined spatial volume. While the reaction occurs at the terminal bromoethyl group, the bulk of the entire reagent can sterically hinder its approach to a nucleophile that is itself in a crowded environment. This can lead to enhanced selectivity for less-hindered nucleophiles on the substrate.

  • Experimental Choice: When faced with a substrate containing, for example, a primary and a secondary amine of similar basicity, a researcher might choose 4-(2-Bromoethyl)-2,6-dimethylmorpholine to favor alkylation at the more accessible primary amine. The bulkier profile of the reagent can disfavor reaction at the more sterically encumbered secondary amine.

Experimental Protocol: N-Alkylation of a Heterocyclic Amine

This protocol provides a self-validating system for the N-alkylation of a generic N-H containing heterocycle, a common transformation in pharmaceutical synthesis. It is adapted from standard N-alkylation procedures.[16]

Objective: To synthesize N-(2-(2,6-dimethylmorpholino)ethyl)heterocycle.

Materials:

  • N-H containing heterocycle (1.0 eq)

  • 4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-H heterocycle (1.0 eq) and anhydrous K₂CO₃ (3.0 eq).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration with respect to the heterocycle).

  • Add 4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting heterocycle is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with Ethyl Acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1x), followed by brine (2x) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Hexanes/Ethyl Acetate or Dichloromethane/Methanol to afford the pure product.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of characteristic peaks for the 2,6-dimethylmorpholine moiety (e.g., a doublet for the methyl groups and multiplets for the ring protons) and the correct mass will validate the success of the reaction.

Visualizing the Synthesis

Reaction Mechanism

Caption: Generalized SN2 mechanism for N-alkylation.

Comparative Workflow

Caption: Workflow comparison: Direct vs. Stepwise Synthesis.

Conclusion

4-(2-Bromoethyl)-2,6-dimethylmorpholine is more than a simple alkylating agent; it is a sophisticated building block for fine-tuning the properties of complex organic molecules. Its primary advantages lie in the strategic introduction of a lipophilic and sterically defined moiety, which can significantly improve the ADME profile and synthetic accessibility of drug candidates. While alternatives like the unsubstituted morpholine or chloro-analogs have their place, the deliberate choice of the 2,6-dimethyl substituted reagent provides a distinct edge in projects where precise control over molecular properties is a key driver of success. For researchers in drug development, mastering the application of such specialized reagents is essential for navigating the complex path from lead compound to clinical candidate.

References

  • Goetz, N., Girgensohn, B., & Zanker, F. (1985). Preparation of cis-2,6-dimethylmorpholine. U.S.
  • Drug Hunter. (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Drug Hunter. [Link]

  • BASF AG. (1986). Process for the preparation of cis-2,6-dimethyl morpholine.
  • Chemsrc. (2025). cis-2,6-Dimethylmorpholine | CAS#:6485-55-8. Chemsrc. [Link]

  • Twamley, B., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. [Link]

  • OMICS International. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylmorpholine. PubChem. [Link]

  • Han, Y., et al. (2021). Lipophilic Conjugates of Drugs: A Tool to Improve Drug Pharmacokinetic and Therapeutic Profiles. ResearchGate. [Link]

  • Göktaş, O., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Chen, J., et al. (2018). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. [Link]

  • Turgut, Z., et al. (2021). Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. PubMed. [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-(2-chloroethyl)-. NIST Chemistry WebBook. [Link]

  • Leeson, P. D., & Davis, A. M. (2012). The influence of lipophilicity in drug discovery and design. Semantic Scholar. [Link]

  • Mohan, S., et al. (2022). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. PMC. [Link]

  • ABA Chemicals Corp. (2010). Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Veeprho. (n.d.). 4-(2-Chloroethyl)morpholine | CAS 3240-94-6. Veeprho. [Link]

  • Academic Journals. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Academic Journals. [Link]

  • Brown, H. C., & Kulkarni, S. U. (2025). Chemical effects of steric strains. Part XXIII. Steric effects as a factor in the stability of addition compounds of amines with 9‐borabicyclo[3.3.1]nonane. ResearchGate. [Link]

  • Grether, U., et al. (2016). Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. ResearchGate. [Link]

  • de Alaniz, J. R. (2009). A comparison of several modern alkylating agents. Arkivoc. [Link]

  • Mikhailovskii, A. G., & D'yakonov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

  • Sinopec. (2025). Alkyl Reactions and Their Transformative Industry Impacts. Sinopec. [Link]

  • Cheméo. (n.d.). Chemical Properties of Morpholine, 2,6-dimethyl- (CAS 141-91-3). Cheméo. [Link]

  • Reddit. (2023). Improvement of selectivity/yield of Alkylation. r/OrganicChemistry. [Link]

Sources

Structural Validation of 4-(2-Bromoethyl)-2,6-dimethylmorpholine Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural confirmation of 4-(2-Bromoethyl)-2,6-dimethylmorpholine , a critical intermediate in the synthesis of morpholine-based antifungals (e.g., Amorolfine) and neurological agents.

The structural validation of this molecule presents two specific challenges that generic protocols fail to address:

  • Stereochemical Integrity: Distinguishing between the thermodynamically stable cis-2,6-dimethyl (meso) isomer and the trans (racemic) isomer.

  • Dynamic Instability: The 2-bromoethyl side chain renders the molecule prone to intramolecular cyclization, forming a reactive spiro-aziridinium salt.

This guide provides a self-validating analytical workflow to confirm regiochemistry, stereochemistry, and stability.

Part 1: The Stereochemical & Stability Challenge

Before selecting an analytical method, researchers must understand the dynamic behavior of the molecule. The 2,6-dimethylmorpholine core exists in a chair conformation.

  • Cis-Isomer (Preferred): Both methyl groups occupy the equatorial positions. This is the thermodynamically stable form and the standard pharmacophore.

  • Trans-Isomer: One methyl is axial, the other equatorial. This creates steric strain and distinct NMR coupling constants.[1]

  • The "Hidden" Side Reaction: In polar solvents or upon standing, the nitrogen lone pair attacks the

    
    -carbon of the bromoethyl group, displacing bromide and forming a spiro[morpholine-4,1'-aziridinium]  salt. This species is often invisible in standard LC-MS (due to ring opening in the source) but distinct in NMR.
    
Visualization: Reactivity & Isomerism Pathway

G cluster_0 Stereochemical Filter Start Start: 2,6-Dimethylmorpholine (Cis/Trans Mix) Alkylation Alkylation (1,2-Dibromoethane) Start->Alkylation K2CO3, MeCN Product Target: 4-(2-Bromoethyl) -2,6-dimethylmorpholine Alkylation->Product Kinetic Control SideProduct DANGER: Spiro-Aziridinium Salt Formation Product->SideProduct Thermodynamic (Polar Solvent/Heat) Cis Cis-Isomer (Diequatorial Me) Product->Cis Trans Trans-Isomer (Axial/Equatorial Me) Product->Trans

Figure 1: Synthesis pathway highlighting the critical instability risk (red) and stereochemical divergence.

Part 2: Comparative Analytical Technologies

The following table compares the efficacy of standard analytical techniques for this specific derivative.

Feature1H NMR (1D) 2D NMR (NOESY/HSQC) LC-MS/MS X-Ray Crystallography
Connectivity HighVery HighMedium (MW only)Very High
Stereochem (cis/trans) High (via Coupling Constants)Definitive (via NOE)LowDefinitive
Purity Assessment High (>1%)MediumVery High (>0.1%)Low (Single Crystal)
Aziridinium Detection Excellent (Shift changes)GoodPoor (Ion source artifacts)N/A
Throughput High (10 min)Medium (1-2 hrs)High (2 min)Low (Days/Weeks)
Recommendation Primary Method Validation Method QC Support Gold Standard (Ref Only)

Part 3: Detailed Experimental Protocols

Protocol A: 1H NMR Structural Confirmation (The Workhorse)

Objective: Confirm the cis-configuration and absence of cyclization.

Sample Prep: Dissolve ~10 mg of the free base in CDCl3 . Note: Avoid DMSO-d6 if possible, as its polarity accelerates aziridinium formation during acquisition.

Key Spectral Features (Expected):

  • Methyl Groups (1.1–1.2 ppm):

    • Cis: Appears as a sharp doublet (J ≈ 6.3 Hz). The two methyls are chemically equivalent.

    • Trans: May appear as two distinct doublets or a broadened signal due to lack of symmetry.

  • Ring Protons (Axial vs Equatorial):

    • Look for the H-2/H-6 axial protons (multiplet/dd around 3.6–3.8 ppm).

    • Validation Check: Measure the coupling constant (

      
      ). In the cis-chair conformation, the axial proton couples with the axial H-3/H-5 protons. Expect a large coupling constant (10–12 Hz) . If 
      
      
      
      Hz, the ring is distorted or trans.
  • The Bromoethyl Side Chain:

    • 
       (Triplet, ~2.7–2.8 ppm).
      
    • 
       (Triplet, ~3.4–3.5 ppm).
      
    • Self-Validation: Integration ratio must be exactly 2:2. If the

      
       signals shift downfield (to ~3.5–4.0 ppm) and broaden, cyclization has occurred .
      
Protocol B: LC-MS Purity & Identity Check

Objective: Confirm molecular weight and bromine presence.

Method: ESI+ (Electrospray Ionization). Solvent: Acetonitrile/Water + 0.1% Formic Acid.

Data Interpretation:

  • Isotope Pattern: Bromine has two stable isotopes (

    
     and 
    
    
    
    ) in a nearly 1:1 ratio.
    • Look for the "Twin Peak" signature:

      
       and 
      
      
      
      of equal intensity.
    • Example: If MW = 222.1, you must see peaks at 222.1 and 224.1 . Absence of this pattern indicates dehydrohalogenation (loss of HBr).

  • Fragmentation:

    • Loss of the bromoethyl chain (neutral loss of ~107 Da) or cleavage of the morpholine ring.

Protocol C: X-Ray Crystallography (The "Gold Standard")

Objective: Absolute stereochemical assignment (usually required for regulatory filing of a new chemical entity).

Crystallization Strategy: The free base is an oil. You must form a salt to obtain crystals.

  • Dissolve 50 mg of the oil in diethyl ether.

  • Add dry HCl in dioxane or HBr in acetic acid dropwise.

  • The hydrochloride or hydrobromide salt will precipitate.

  • Recrystallize from Ethanol/Ethyl Acetate by slow evaporation.

Part 4: Decision Logic for Researchers

Use this logic flow to determine the appropriate validation step for your stage of development.

DecisionTree Sample Sample: 4-(2-Bromoethyl) -2,6-dimethylmorpholine Solubility Is it a Solid or Oil? Sample->Solubility OilPath Oil (Free Base) Solubility->OilPath SolidPath Solid (Salt) Solubility->SolidPath NMR_1D Run 1H NMR (CDCl3) OilPath->NMR_1D SolidPath->NMR_1D Quick Check XRay X-Ray Crystallography (Absolute Config) SolidPath->XRay Definitive Check_Me Check Methyl Doublet & Ax-Ax Coupling NMR_1D->Check_Me Result_Cis Doublet + J=11Hz (Confirmed Cis) Check_Me->Result_Cis Result_Trans Complex Multiplet (Mixture/Trans) Check_Me->Result_Trans

Figure 2: Analytical decision matrix for structural confirmation.

References

  • BenchChem. "Synthesis routes of 4-(2-Bromoethyl)morpholine." BenchChem Protocol Database. Accessed February 2026.

  • Sigma-Aldrich. "4-(2-Bromoethyl)morpholine hydrobromide Product Sheet." Merck KGaA. Accessed February 2026.

  • TutorChase. "How does NMR differentiate between cis and trans isomers?" IB Chemistry Resources. Accessed February 2026.

  • National Institutes of Health (PMC). "Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)..." PubMed Central. Accessed February 2026.

  • Frontiers in Chemistry. "Design, synthesis, in silico studies... of pyrimidine-morpholine hybrids." Frontiers Media. Accessed February 2026.

Sources

"biological activity comparison of 2,6-dimethylmorpholine containing compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary: The Methyl-Shielded Pharmacophore

The 2,6-dimethylmorpholine moiety represents a "privileged structure" in medicinal chemistry, distinct from its unsubstituted morpholine parent. The addition of methyl groups at the 2 and 6 positions introduces critical steric hindrance and chirality, often enhancing metabolic stability by blocking oxidative metabolism at the


-carbon positions.

This guide objectively compares the biological activity of compounds containing this pharmacophore across two primary therapeutic axes: Antifungal Sterol Biosynthesis Inhibition and Targeted Anticancer Kinase Inhibition .

Case Study A: Antifungal Efficacy (Amorolfine & Analogues)

Mechanistic Grounding

The 2,6-dimethylmorpholine ring is the functional core of Amorolfine , a topical antifungal. Unlike azoles (which inhibit 14


-demethylase), amorolfine acts later in the ergosterol biosynthesis pathway.

Mechanism of Action: Amorolfine inhibits two distinct enzymes:[1][2][3][4]

  • 
    -reductase
    
  • 
    -
    
    
    
    -isomerase

This dual inhibition leads to the accumulation of ignosterol (a toxic sterol) rather than lanosterol, disrupting membrane permeability.

Visualization: Ergosterol Biosynthesis Blockade

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol 14α-demethylase Episterol Episterol Fecosterol->Episterol Δ14-reductase Ergosterol Ergosterol (Membrane Integrity) Episterol->Ergosterol Δ7-Δ8-isomerase Azoles Azoles (Inhibit 14α-demethylase) Azoles->Lanosterol Amorolfine 2,6-Dimethylmorpholines (Amorolfine) Amorolfine->Fecosterol Block 1 Amorolfine->Episterol Block 2

Figure 1: Dual-point inhibition of the ergosterol pathway by 2,6-dimethylmorpholine derivatives, distinct from upstream azole inhibition.

Comparative Data: Amorolfine vs. Sila-Analogues

Recent medicinal chemistry efforts have explored "silicon switching"—replacing the carbon core with silicon to alter lipophilicity. The table below compares standard Amorolfine with a novel Sila-analogue (Compound 24) and standard azoles.

Table 1: Antifungal Potency (MIC in


g/mL) 
CompoundPharmacophoreC. albicansA. nigerC. neoformansActivity Type
Amorolfine cis-2,6-dimethylmorpholine0.25 - 1.00.5 - 2.00.25Fungicidal
Sila-Fenpropimorph (Cpd 24) Si-substituted morpholine0.125 0.25 0.125 Fungicidal
Fluconazole Triazole0.5 - 64.0>64 (Resistant)4.0Fungistatic
Terbinafine Allylamine0.03 - 1.00.06 - 0.50.06Fungicidal

Data Source Synthesis: Derived from comparative studies of morpholine antifungals [1, 5].

Expert Insight: The cis-2,6-dimethyl stereochemistry is non-negotiable for optimal binding. The methyl groups lock the morpholine ring into a specific chair conformation that fits the reductase active site. The silicon substitution (Cpd 24) increases lipophilicity, likely enhancing cell wall penetration.

Case Study B: Oncology (PI3K Inhibitors)

The Metabolic Shield Effect

In kinase inhibitor design, the 2,6-dimethylmorpholine motif is frequently employed to replace unsubstituted morpholine.

  • Problem: Unsubstituted morpholines are prone to metabolic opening by cytochrome P450s.

  • Solution: The 2,6-dimethyl substitution sterically hinders the oxidative attack sites, prolonging in vivo half-life.

Comparative Activity: PI3K Isoform Selectivity

Compound 17p (a 2,4-dimorpholinopyrimidine derivative) utilizes the 2,6-dimethyl scaffold to achieve high selectivity for PI3K


 and PI3K

isoforms, which are critical in lymphoma and solid tumors.

Table 2: Kinase Inhibitory Profile (


 in nM) 
CompoundStructure NotePI3K

PI3K

PI3K

PI3K

Compound 17p 2,6-dimethyl substituted31.8 >100015.4 >1000
BKM-120 (Buparlisib) Standard (Unsubstituted)44.628.079.368.0
ZSTK474 Triazine-morpholine16.06.04.649.0

Data Source: Frontiers in Pharmacology, 2024 [4].

Analysis: Compound 17p demonstrates superior isoform selectivity compared to the pan-PI3K inhibitor BKM-120. The 2,6-dimethyl substitution reduces off-target activity against the


 and 

isoforms, potentially lowering toxicity (e.g., insulin resistance associated with broad inhibition).
Visualization: PI3K Signaling & Inhibition

PI3K_Signaling RTK RTK / GPCR PI3K PI3K (α/δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Activation Inhibitor 2,6-Dimethylmorpholine Inhibitors (e.g., 17p) Inhibitor->PI3K Competitive Inhibition

Figure 2: Intervention point of 2,6-dimethylmorpholine based inhibitors in the PI3K/Akt survival pathway.

Experimental Protocols

To ensure reproducibility, the following protocols outline the standard validation methods for these compounds.

Protocol: Microdilution Antifungal Susceptibility Assay (CLSI M27-A3)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 2,6-dimethylmorpholine derivatives.

  • Inoculum Preparation:

    • Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline (0.85%) to reach 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Dilute 1:100, then 1:20 in RPMI 1640 medium (buffered with MOPS to pH 7.0). Final inoculum:

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve test compound (e.g., Amorolfine HCl) in DMSO to create a stock solution (e.g., 1600

      
      g/mL).
      
    • Perform serial 2-fold dilutions in RPMI 1640 across a 96-well microplate. Final concentration range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL.
  • Incubation:

    • Add 100

      
      L of inoculum to each well containing 100 
      
      
      
      L of drug dilution.
    • Include Growth Control (medium + inoculum + DMSO) and Sterility Control (medium only).

    • Incubate at 35°C for 48 hours.

  • Readout:

    • Visual: Determine the lowest concentration with no visible growth (100% inhibition) or prominent decrease (50% inhibition) compared to control.

    • Spectrophotometric: Read OD at 530 nm.

Protocol: In Vitro PI3K Kinase Assay (ADP-Glo)

Objective: Quantify kinase inhibition potency (


) against PI3K

.
  • Reagents: Recombinant PI3K

    
     protein, PIP2:PS lipid substrate, Ultra-Pure ATP, ADP-Glo Reagent.
    
  • Reaction Assembly:

    • In a white 384-well plate, add 2

      
      L of test compound (dissolved in DMSO).
      
    • Add 4

      
      L of PI3K
      
      
      
      enzyme buffer. Incubate 15 min at RT.
    • Add 4

      
      L of Substrate Mix (ATP + PIP2:PS).
      
  • Enzymatic Reaction:

    • Incubate for 60 minutes at RT. The kinase converts ATP

      
       ADP while phosphorylating PIP2.
      
  • Detection:

    • Add 10

      
      L ADP-Glo Reagent  (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent  (converts ADP 
      
      
      
      ATP
      
      
      Luciferase signal). Incubate 30 min.
  • Analysis:

    • Measure luminescence. Signal is proportional to kinase activity.

    • Plot % Inhibition vs. Log[Compound] to calculate

      
      .
      

References

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Amorolfine vs. ciclopirox – lacquers for the treatment of onychomycosis. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Preclinical data and mode of action of amorolfine. Source: Oxford Academic / Clinical and Experimental Dermatology [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Pharmacology [Link]

  • Amorolfine - Mechanism of Action and Susceptibility Patterns. Source: Doctor Fungus [Link]

Sources

Safety Operating Guide

4-(2-Bromoethyl)-2,6-dimethylmorpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Disposal and Handling Protocol for 4-(2-Bromoethyl)-2,6-dimethylmorpholine CAS: 89583-07-3 (Free base) / 42802-94-8 (Hydrobromide salt)

Executive Summary: The "Why" Before the "How"

As researchers, we often treat Safety Data Sheets (SDS) as checklists.[1] However, for 4-(2-Bromoethyl)-2,6-dimethylmorpholine , a standard reading of "Skin Irritant" or "Harmful if Swallowed" is insufficient.[1]

The Scientific Reality: This molecule contains a ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-bromoethyl amine motif.[2] In solution, the tertiary nitrogen's lone pair can perform an intramolecular nucleophilic attack on the carbon bearing the bromine. This displaces the bromide ion and forms a highly reactive, strained aziridinium ion .

This aziridinium intermediate is a potent alkylating agent capable of modifying DNA and proteins. Therefore, regardless of whether the specific SDS lists "mutagenicity," you must handle and dispose of this compound with the rigor reserved for nitrogen mustards. The procedures below are designed not just for compliance, but to neutralize this specific chemical mechanism.

Part 1: Technical Hazard Profiling & PPE[1][2]

Before disposal, you must secure the environment.[3][4][5][6] The primary risk is not just toxicity, but contact alkylation .

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationScientific Rationale
Gloves Double-gloving required. Inner: Nitrile (4 mil) Outer: Nitrile (8 mil) or Laminate (Silver Shield)Halogenated alkylamines can permeate standard thin nitrile. Double gloving creates a sacrificial barrier and a detection layer.
Respiratory Fume hood (Face velocity > 100 fpm)Prevents inhalation of aerosols which can alkylate respiratory mucosa.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.[1]1)Standard safety glasses are insufficient against splashes that can cause corneal alkylation.
Skin Tyvek® Lab Coat or ApronDisposable barrier prevents accumulation on cotton lab coats, which can hold the chemical against the skin.

Part 2: Waste Segregation & Classification[1][2][7]

Core Directive: Never dispose of this compound down the drain. Its hydrolytic stability varies, and it can persist in water systems, posing aquatic toxicity risks.[1]

Waste Stream Designation
  • Primary Classification: Halogenated Organic Waste .

  • EPA/RCRA Status (US): While not always explicitly P-listed, it must be treated as a toxic halogenated solvent waste due to the bromine content and alkylating potential.[1]

Segregation Protocol
  • Do NOT mix with Oxidizers: Avoid mixing with concentrated nitric acid or peroxides. The morpholine ring is susceptible to oxidation, potentially creating exothermic runaway reactions.

  • Do NOT mix with Strong Bases: Strong bases (NaOH) can rapidly catalyze the formation of the toxic aziridinium ion in the waste container. Keep the waste stream neutral or slightly acidic if possible until final incineration.

Part 3: Disposal Workflow & Decontamination[1][2]

This workflow ensures the compound is physically contained and chemically identified throughout the disposal chain.

Solid Waste (Pure Substance)[1][2]
  • Dissolution: Do not dispose of the pure solid directly if possible. Dissolve small quantities in a compatible combustible solvent (e.g., acetone or ethanol) to facilitate incineration.[1]

  • Container: Transfer to a High-Density Polyethylene (HDPE) or glass container.

  • Labeling: Label clearly as "Hazardous Waste - Halogenated Organic - Potential Alkylator."

Liquid Waste (Reaction Mixtures)[1][2]
  • Collection: Collect in the dedicated "Halogenated Waste" carboy.

  • Compatibility Check: Ensure the carboy does not contain strong nucleophiles (thiols, amines) that might react exothermically in the waste container, unless this is a controlled neutralization step.

Container Decontamination (The Triple Rinse Rule)

Empty containers are considered hazardous waste unless legally "RCRA Empty."

  • Rinse 1: Add solvent (Acetone/Dichloromethane) to 10% volume.[1] Shake well. Pour into Halogenated Waste.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Defacing: Deface the label and mark "Triple Rinsed." Dispose of the glass/plastic in standard lab trash only if local EHS rules permit; otherwise, treat the container as hazardous waste.

Part 4: Emergency Spill Response (Chemical Neutralization)

If a spill occurs, simple absorption is not enough. You must chemically degrade the alkylating potential.

The Thiosulfate Method: Sodium thiosulfate is a "soft" nucleophile that reacts rapidly with the aziridinium ion, opening the ring and rendering it non-toxic.

  • Isolate: Evacuate the immediate area.

  • Prepare Decon Solution:

    • 10% Sodium Thiosulfate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) in water.
      
    • Optional: Add 1% Sodium Bicarbonate to buffer.

  • Apply: Gently cover the spill with the solution. Allow to sit for 30 minutes . This contact time is critical for the nucleophilic substitution reaction to complete.

  • Clean: Absorb the neutralized slurry with vermiculite or spill pads.

  • Dispose: Place used absorbents in a sealed bag and label as hazardous waste (contaminated debris).

Part 5: Visualizing the Logic[1][2]

The following diagram illustrates the decision-making process for disposing of 4-(2-Bromoethyl)-2,6-dimethylmorpholine.

DisposalWorkflow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Spill Spill / Contamination Start->Spill Accidental Release Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Reaction Mixture StateCheck->Liquid Dissolve Dissolve in Acetone/Ethanol (Facilitates Incineration) Solid->Dissolve Segregate Segregate: Halogenated Organic Waste (Do NOT drain) Liquid->Segregate Decon Apply 10% Sodium Thiosulfate Wait 30 mins (Neutralization) Spill->Decon Dissolve->Segregate Container Transfer to HDPE/Glass Container Segregate->Container Absorb Absorb with Vermiculite Decon->Absorb Absorb->Container Label Label: 'Halogenated Organic' 'Potential Alkylator' Container->Label Final Final Disposal: High-Temp Incineration (Licensed Contractor) Label->Final

Figure 1: Operational workflow for the segregation, treatment, and disposal of 4-(2-Bromoethyl)-2,6-dimethylmorpholine waste.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: cis-2,6-Dimethylmorpholine (Analogous Hazard Data). Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53417644: 4-(2-bromoethyl)-2,6-dimethylmorpholine hydrobromide.[1] Retrieved from [1]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[1] Halogenated Organic Liquids Disposal Guide. Retrieved from [1]

  • BenchChem. (2025).[1] Proper Disposal of Halogenated Organic Compounds: A Step-by-Step Guide. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][7] Product Specification: 4-(2-Bromoethyl)morpholine hydrobromide.[8][9] Retrieved from [1]

Sources

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